Ammonium hexadecyl sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
4696-47-3 |
|---|---|
Molecular Formula |
C16H34O4S.H3N C16H37NO4S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
azanium;hexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);1H3 |
InChI Key |
OADXQALOSREDRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
Ammonium Hexadecyl Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium hexadecyl sulfate, a cationic surfactant of the alkyl sulfate class, possesses a unique combination of amphiphilic properties that make it a compound of significant interest in various scientific and industrial domains. This technical guide provides an in-depth overview of the chemical and physical properties of this compound. It includes a detailed summary of its physicochemical data, a comprehensive experimental protocol for its synthesis, and an exploration of its primary mechanism of action as an antimicrobial agent. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.
Chemical and Physical Properties
This compound, also known as cetyl sulfate ammonium salt, is a quaternary ammonium salt characterized by a 16-carbon alkyl chain. This long hydrophobic tail and a polar sulfate head group attached to an ammonium ion confer its surface-active properties.
General Information
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | Ammonium cetyl sulfate, 1-Hexadecanol, hydrogen sulfate, ammonium salt | [2] |
| CAS Number | 4696-47-3 | [1][2] |
| Molecular Formula | C₁₆H₃₇NO₄S | [1] |
| Molecular Weight | 339.53 g/mol | [1] |
Physicochemical Data
Precise experimental data for some physical properties of pure this compound are not widely available in the literature. The following table includes available data and estimates based on homologous compounds.
| Property | Value | Notes | Reference |
| Appearance | White to off-white powder or crystalline solid. | Based on related compounds. | [3] |
| Melting Point | Data not available for the pure substance. | For context, cetyl-trimethyl ammonium sulfate has a melting point of 195-197 °C. | [4] |
| Boiling Point | 469 °C at 760 mmHg | [1] | |
| Flash Point | 237.5 °C | [1] | |
| Solubility | Expected to be highly soluble in water and poorly soluble in non-polar organic solvents. | Based on the properties of other alkyl sulfates. | [5] |
| Critical Micelle Concentration (CMC) | Estimated to be in the range of 0.1 - 1.0 mM. | The CMC of alkyl sulfates decreases with increasing alkyl chain length. Sodium tetradecyl sulfate (C14) has a CMC of approximately 2.1 mM, while hexadecyltrimethylammonium bromide (C16) has a CMC of about 0.9 mM. | [6][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the sulfation of 1-hexadecanol (cetyl alcohol) followed by neutralization with ammonia.
Materials:
-
1-Hexadecanol (Cetyl alcohol)
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
Diethyl ether
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, Büchner funnel)
-
pH indicator paper
Procedure:
Step 1: Sulfation of 1-Hexadecanol to form Hexadecyl Hydrogen Sulfate
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve 1-hexadecanol (1.0 mol) in anhydrous dichloromethane (500 mL).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add chlorosulfonic acid (1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved and should be vented to a fume hood or passed through a scrubber.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Neutralization to form this compound
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add ammonium hydroxide solution (28-30%) dropwise with vigorous stirring. This is a highly exothermic reaction, and the temperature should be maintained below 20 °C.
-
Continue adding the ammonium hydroxide solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8), as checked with pH indicator paper.
-
Transfer the mixture to a separatory funnel. The product will be in the aqueous layer.
-
Separate the aqueous layer and wash the organic layer with a small amount of water. Combine the aqueous fractions.
-
The crude product in the aqueous solution can be used as is, or the solid product can be isolated. To isolate the solid, precipitate the product by adding a large volume of a non-polar solvent like diethyl ether or acetone.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted 1-hexadecanol.
-
Dry the resulting white solid under vacuum to yield this compound.
Purification:
The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
References
- 1. ammonium hexadecyl sulphate | CAS#:4696-47-3 | Chemsrc [chemsrc.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. cymitquimica.com [cymitquimica.com]
- 4. US2295504A - Cetyl quaternary ammonium compound - Google Patents [patents.google.com]
- 5. canada.ca [canada.ca]
- 6. agilent.com [agilent.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Ammonium Hexadecyl Sulfate: A Technical Overview of Its Properties and Limited Role in Laboratory Applications
While a potent surfactant with established industrial uses, Ammonium Hexadecyl Sulfate sees limited and specialized application within the research and drug development laboratory setting. Its primary functions are rooted in its amphipathic nature, lending itself to roles in emulsification, microbial disruption, and potentially enhancing drug delivery. However, detailed, standardized experimental protocols for its use in common laboratory techniques are not widely documented, distinguishing it from more ubiquitously employed surfactants.
This compound, also known as ammonium cetyl sulfate, is a quaternary ammonium compound with the chemical formula C₁₆H₃₇NO₄S.[1][2][3] Its structure is characterized by a long, 16-carbon hydrophobic alkyl chain (hexadecyl) and a polar, hydrophilic sulfate head group, making it an effective anionic surfactant.[1] This fundamental property dictates its primary applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₇NO₄S | [3] |
| Molecular Weight | ~339.54 g/mol | [1][3] |
| Appearance | Light yellow liquid | [4] |
| Synonyms | Ammonium cetyl sulfate, Ammonium palmityl sulfate | [2] |
Core Laboratory Applications and Methodologies
The laboratory applications of this compound are primarily theoretical or inferred from its surfactant properties, rather than being extensively documented in peer-reviewed experimental protocols. The potential uses include:
Antimicrobial Research
This compound exhibits antimicrobial properties, capable of disrupting the cellular membranes of certain bacteria and fungi, which can lead to cell lysis.[1] This makes it a compound of interest in the development of novel antimicrobial formulations.
Experimental Protocol: General Membrane Disruption Assay
A generalized protocol to assess the membrane-disrupting potential of this compound could involve the following steps:
-
Microbial Culture: Grow a target bacterial or fungal strain to a mid-logarithmic phase in a suitable broth medium.
-
Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Discard the supernatant and wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline, PBS) to remove residual media. Resuspend the cells in the same buffer.
-
Surfactant Exposure: Aliquot the cell suspension into a 96-well microplate. Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Triton X-100) and a negative control (buffer only).
-
Membrane Integrity Assessment: Utilize a fluorescent probe that is excluded by intact cell membranes but can enter and bind to intracellular components upon membrane damage (e.g., propidium iodide for DNA staining).
-
Quantification: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. An increase in fluorescence correlates with increased membrane permeability and damage.
Drug Delivery Systems
The surfactant nature of this compound allows it to interact with biological membranes, potentially enhancing the permeability and solubility of therapeutic agents.[1] This is a theoretical application in the formulation of drug delivery systems.
Conceptual Workflow for Formulation Screening
The following diagram illustrates a conceptual workflow for screening the utility of this compound in a drug delivery formulation.
Caption: Conceptual workflow for evaluating this compound in a drug delivery system.
Synthesis and Related Compounds
This compound can be synthesized via the esterification of hexadecanol with sulfuric acid, followed by neutralization with ammonium hydroxide.[1]
It is crucial to distinguish this compound from a more commonly referenced homolog, Ammonium Lauryl Sulfate (ALS), which has a 12-carbon alkyl chain.[4][5][6] Much of the readily available literature on "Ammonium Alkyl Sulfates" refers to ALS, which is extensively used in shampoos and cleaning products as a foaming agent.[4][5] While they share the same functional groups, the longer hydrocarbon chain of this compound results in different physical properties, such as lower water solubility and potentially greater skin irritation compared to shorter-chain alkyl sulfates.[5][6]
Conclusion
References
- 1. Buy this compound | 4696-47-3 [smolecule.com]
- 2. ammonium hexadecyl sulphate | CAS#:4696-47-3 | Chemsrc [chemsrc.com]
- 3. 1-Hexadecanol, 1-(hydrogen sulfate), ammonium salt (1:1) | C16H37NO4S | CID 44554694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ammonium Lauryl Sulfate | C12H29NO4S | CID 16700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]
- 6. Ammonium_lauryl_sulfate [chemeurope.com]
An In-Depth Technical Guide to the Surfactant Behavior of Ammonium Hexadecyl Sulfate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium hexadecyl sulfate is a cationic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals and drug delivery systems. Its amphiphilic nature, characterized by a long hydrophobic hexadecyl (C16) tail and a hydrophilic sulfate head group with an ammonium counterion, dictates its self-assembly into micelles in aqueous solutions above a certain concentration. This guide provides a comprehensive overview of the surfactant behavior of this compound, detailing its physicochemical properties, the thermodynamics of micellization, and the experimental protocols used for its characterization. Due to the limited availability of direct experimental data for this compound, this guide also incorporates comparative data from its close structural analog, sodium hexadecyl sulfate, to provide a more complete understanding of its expected behavior.
Introduction to this compound
This compound, also known as ammonium cetyl sulfate, is a cationic surfactant with the chemical formula C₁₆H₃₅NH₄SO₄. The molecule consists of a 16-carbon alkyl chain, which forms the hydrophobic tail, and a sulfate group with an associated ammonium ion, which constitutes the hydrophilic head. This molecular architecture is responsible for its surface-active properties, enabling it to reduce the surface tension of water and form organized aggregates known as micelles.
The behavior of surfactants in aqueous solution is a critical area of study for numerous applications. In the pharmaceutical sciences, surfactants are employed as solubilizing agents for poorly water-soluble drugs, as stabilizers in emulsions and suspensions, and as components of drug delivery vehicles such as liposomes and nanoparticles. Understanding the fundamental properties of a surfactant, such as its critical micelle concentration (CMC), the thermodynamics of micelle formation, and the size and shape of its aggregates, is paramount for optimizing its performance in these roles.
Physicochemical Properties and Micellization
The defining characteristic of a surfactant is its tendency to adsorb at interfaces and to self-assemble into micelles in solution. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails of the surfactant and water molecules.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a bulk phase at which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, the surface of the liquid becomes saturated with surfactant molecules. Above the CMC, additional surfactant molecules aggregate to form micelles. The CMC is a key parameter as it indicates the minimum concentration required for a surfactant to exert its full effects, such as solubilization.
Surface Tension
The presence of surfactant monomers at the air-water interface disrupts the hydrogen bonding network of water, leading to a reduction in surface tension. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface is saturated with monomers, and the surface tension remains relatively constant. The surface tension at the CMC (γ_CMC) is a measure of the maximum reduction in surface tension that a surfactant can achieve.
Micelle Structure and Aggregation Number
Micelles formed by single-chain surfactants like this compound are typically spherical at concentrations just above the CMC. The hydrophobic tails are sequestered in the core of the micelle, while the hydrophilic head groups are exposed to the aqueous environment. The aggregation number (N_agg) is the average number of surfactant monomers that constitute a single micelle. This parameter can be influenced by factors such as temperature, ionic strength, and the chemical structure of the surfactant.
Data Presentation: Properties of Hexadecyl Sulfate Surfactants
To provide quantitative insights, the following tables summarize key parameters for sodium hexadecyl sulfate, which serves as a valuable reference for understanding the expected behavior of this compound.
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | Varies with ionic liquid concentration and temperature. | Aqueous solution with imidazolium-based ionic liquids at 298.15 K, 303.15 K, and 308.15 K. | [2] |
| Surface Tension at CMC (γ_CMC) | Not explicitly stated, but surface tension decreases with increasing concentration until a plateau is reached. | Aqueous solution in contact with methane at 275 K. | [3] |
Note: The provided data for sodium hexadecyl sulfate is under specific experimental conditions and may differ for this compound in pure aqueous solution.
Thermodynamics of Micellization
The process of micellization is a spontaneous thermodynamic process governed by changes in Gibbs free energy (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic).
The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process, and can be calculated from the CMC. The process is often entropy-driven at lower temperatures due to the hydrophobic effect, which leads to a more ordered structure of water molecules around the hydrophobic chains of the surfactant monomers[4][5]. The release of these water molecules upon micelle formation results in a significant increase in the overall entropy of the system. At higher temperatures, the process can become more enthalpy-driven[5].
Experimental Protocols
The characterization of surfactant behavior relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common method for the synthesis of alkyl sulfates involves the sulfation of the corresponding long-chain alcohol followed by neutralization.
Materials:
-
Hexadecanol (Cetyl alcohol)
-
Sulfuric acid (concentrated)
-
Ammonia solution (aqueous)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable organic solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Sulfation of Hexadecanol: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of molten hexadecanol with constant stirring. The temperature should be maintained below 30°C to prevent side reactions.
-
Neutralization: After the addition is complete, continue stirring for a designated period (e.g., 2 hours) to ensure the reaction goes to completion. The resulting hexadecyl hydrogen sulfate is then slowly added to a stirred, cooled solution of aqueous ammonia. The pH of the solution should be monitored and adjusted to neutral (pH 7) by the addition of more ammonia solution if necessary.
-
Purification: The crude this compound is then extracted from the aqueous solution using an organic solvent like diethyl ether. The organic phase is washed with a saturated sodium sulfate solution to remove any remaining impurities.
-
Isolation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound. The final product should be dried under vacuum.
Determination of Critical Micelle Concentration (CMC)
Principle: This method measures the force exerted on a platinum plate partially immersed in the surfactant solution. The surface tension is proportional to this force. A plot of surface tension versus the logarithm of surfactant concentration shows a distinct break point, which corresponds to the CMC.
Apparatus:
-
Surface tensiometer with a Wilhelmy plate
-
Glass vessel for the sample
-
Micropipettes for preparing solutions of varying concentrations
Procedure:
-
Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water (approximately 72 mN/m at 25°C).
-
Sample Preparation: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC.
-
Measurement:
-
Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove any organic contaminants.
-
Place a known volume of the surfactant solution in the sample vessel.
-
Lower the plate until it just touches the surface of the liquid.
-
The instrument will measure the force and calculate the surface tension.
-
Repeat the measurement for each concentration, starting from the most dilute solution.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot[5][6].
Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. Below the CMC, the surfactant exists as monomers and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot. The break in the plot indicates the CMC.
Apparatus:
-
Conductivity meter with a conductivity cell
-
Thermostated water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes for solution preparation
Procedure:
-
Calibration: Calibrate the conductivity meter using standard potassium chloride solutions of known conductivity.
-
Sample Preparation: Prepare a stock solution of this compound. A series of solutions of decreasing concentration can be prepared by sequential dilution in the conductivity cell.
-
Measurement:
-
Place a known volume of deionized water in the thermostated conductivity cell.
-
Measure the initial conductivity.
-
Add small, precise aliquots of the stock surfactant solution to the cell, allowing the solution to equilibrate while stirring gently.
-
Record the conductivity after each addition.
-
-
Data Analysis: Plot the specific conductivity (κ) versus the surfactant concentration. The CMC is determined from the intersection of the two lines with different slopes[7][8].
Determination of Micelle Aggregation Number (Dynamic Light Scattering)
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation. From the size of the micelle, and knowing the molecular volume of the surfactant monomer, the aggregation number can be estimated.
Apparatus:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes for the sample
-
Filters for clarifying the solutions
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a concentration significantly above the CMC. The solution must be free of dust and other particulates, so it should be filtered through a microporous filter (e.g., 0.22 µm) directly into a clean cuvette.
-
Measurement:
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate.
-
The instrument's software will perform a correlation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient and, subsequently, the hydrodynamic radius of the micelles.
-
-
Data Analysis: The aggregation number (N_agg) can be estimated from the hydrodynamic volume of the micelle and the volume of a single surfactant molecule[9][10].
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Micellization Process of this compound
Caption: Self-assembly from monomers to micelles with increasing concentration.
Logical Relationships in Surfactant Behavior
Caption: Factors influencing the behavior of this compound.
Potential Biological Interactions
While this compound is not known to participate in specific biological signaling pathways, its surfactant nature means it can interact with biological membranes. The hydrophobic tails can intercalate into the lipid bilayer, potentially disrupting membrane integrity. This property is harnessed in some antimicrobial applications. Studies on the related compound, ammonium lauryl sulfate, have shown that it can induce apoptotic cell death, possibly through mitochondrial dysfunction[11][12]. The longer alkyl chain of this compound (C16 vs. C12) may lead to stronger membrane interactions and potentially lower toxicity, as longer chains are sometimes associated with less skin irritation[13].
Conclusion
This compound exhibits the characteristic behavior of a cationic surfactant, driven by its amphiphilic structure. While direct quantitative data for this specific surfactant is sparse, a comprehensive understanding of its properties can be built upon the well-established principles of surfactant science and by comparison with its sodium analog. The experimental protocols detailed in this guide provide a robust framework for the characterization of its critical micelle concentration, surface activity, and aggregation behavior. Further research to elucidate the specific thermodynamic parameters and aggregation number of this compound in aqueous solution would be highly valuable for its application in pharmaceutical and other advanced formulations.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scialert.net [scialert.net]
- 6. ammonium lauryl sulfate: Topics by Science.gov [science.gov]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. muser-my.com [muser-my.com]
- 11. Ammonium lauryl sulfate: Applications and Toxic Mechanism_Chemicalbook [chemicalbook.com]
- 12. Ammonium lauryl sulfate-induced apoptotic cell death may be due to mitochondrial dysfunction triggered by caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ammonium_lauryl_sulfate [chemeurope.com]
Critical micelle concentration of Ammonium hexadecyl sulfate
An In-Depth Technical Guide to the Critical Micelle Concentration of Hexadecyl Sulfate Surfactants
Introduction
Ammonium hexadecyl sulfate is an anionic surfactant characterized by a 16-carbon hydrophobic alkyl chain and a polar ammonium sulfate head group. Like all surfactants, it exhibits the crucial property of self-assembly in solution. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant monomers aggregate to form thermodynamically stable colloidal structures called micelles. This phenomenon is fundamental to the surfactant's function in applications ranging from emulsification and detergency to advanced drug delivery systems, where micelles can encapsulate poorly soluble therapeutic agents.
While specific experimental data for this compound is not extensively available in published literature, a comprehensive understanding can be achieved by examining its closest structural analog, sodium hexadecyl sulfate (SHS) . This guide provides a detailed overview of the micellization behavior of C16 sulfate surfactants, presenting quantitative data, in-depth experimental protocols for CMC determination, and logical workflows for these procedures.
Quantitative Data on Micellization
The CMC is influenced by factors such as the surfactant's alkyl chain length, the nature of its counterion, temperature, and the presence of additives. For ionic surfactants, increasing the hydrophobic chain length generally decreases the CMC. The data presented below is for sodium hexadecyl sulfate (SHS) and other relevant anionic surfactants, providing a baseline for understanding the behavior of this compound.
Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants
| Surfactant | Abbreviation | CMC (mM in water) | Temperature (°C) | Notes |
| Sodium Dodecyl Sulfate | SDS | ~8.2 | 25 | A well-characterized C12 analog for comparison.[1][2] |
| Sodium Tetradecyl Sulfate | STS | ~2.1 | 25 | C14 analog showing the trend of decreasing CMC with longer chain length.[2] |
| Sodium Hexadecyl Sulfate | SHS | Varies with additives | 25 - 35 | CMC is determined in aqueous solutions with imidazolium-based ionic liquids.[3] |
Table 2: Thermodynamic Parameters of Micellization for Anionic Surfactants
The process of micellization can be described by standard thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These values provide insight into the driving forces behind micelle formation.
| Parameter | General Trend for Anionic Surfactants | Significance |
| ΔG°mic | Always negative | Indicates that micellization is a spontaneous process. |
| ΔH°mic | Can be positive (endothermic) or negative (exothermic); often temperature-dependent. | Reflects the heat absorbed or released during micelle formation. For many ionic surfactants, this process is endothermic at lower temperatures.[4] |
| ΔS°mic | Generally positive | Suggests the process is primarily entropy-driven, largely due to the hydrophobic effect and the release of structured water molecules from around the surfactant tails.[4] |
Note: Specific thermodynamic values for SHS were evaluated in the presence of ionic liquids and show that the micellization process is spontaneous.[3]
Experimental Protocols for CMC Determination
The CMC is determined experimentally by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence. Several robust methods are employed for this purpose.[5][6]
Conductometry
Principle: This method is ideal for ionic surfactants. Below the CMC, the specific conductivity of the solution increases linearly with surfactant concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility than individual ions and bind a fraction of the counterions. The CMC is identified as the concentration at the intersection of the two linear portions of the conductivity vs. concentration plot.[5][7][8]
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 10-20 mM sodium hexadecyl sulfate) in deionized water. Ensure the concentration is well above the expected CMC.
-
Initial Measurement: Place a known volume of deionized water (e.g., 50 mL) into a thermostatted beaker equipped with a magnetic stirrer and a calibrated conductivity electrode. Allow the temperature to equilibrate (e.g., at 25°C).
-
Titration and Measurement: Add small, precise aliquots of the stock solution to the water. After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.[9]
-
Data Collection: Continue the titration well past the expected CMC to ensure a sufficient number of data points for both linear regions.
-
Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (c). Fit straight lines to the data points below and above the inflection point. The concentration at which these two lines intersect is the CMC.[10]
Surface Tensiometry
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated with monomers. Once the CMC is reached, any additional surfactant molecules form micelles in the bulk solution rather than further populating the interface. Consequently, the surface tension remains relatively constant above the CMC. The CMC is found at the inflection point of a surface tension vs. log-concentration plot.[8][11]
Detailed Protocol:
-
Solution Preparation: Prepare a series of surfactant solutions with varying concentrations in deionized water. The range should span from well below to well above the anticipated CMC.
-
Instrument Setup: Calibrate a surface tensiometer, typically using a Du Noüy ring or Wilhelmy plate.[5] Ensure the ring or plate is meticulously cleaned (e.g., by flaming to red-hot) before each measurement.
-
Measurement: For each solution, pour it into a clean sample vessel and measure the surface tension. Allow sufficient time for the reading to equilibrate, as surfactant molecules need time to diffuse to the interface.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log c). The plot will show a sharp linear decrease followed by a plateau. The CMC is the concentration at the intersection of the two extrapolated lines from these regions.[5][11]
Fluorescence Spectroscopy
Principle: This technique utilizes a hydrophobic fluorescent probe, most commonly pyrene, which has low solubility in water. The emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When micelles form, pyrene partitions into their nonpolar, hydrocarbon-like core. This change in environment causes a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus surfactant concentration.[12][13]
Detailed Protocol:
-
Probe Stock Solution: Prepare a concentrated stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).[14]
-
Sample Preparation: Prepare a series of surfactant solutions of varying concentrations. To each solution in a cuvette, add a very small, constant volume of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., ~0.3 µM) to avoid excimer formation.[14][15] Gently mix and allow the solvent to evaporate or ensure its final concentration is negligible and consistent across all samples.
-
Spectra Acquisition: Using a fluorescence spectrometer, excite the pyrene at a fixed wavelength (e.g., 334 nm). Record the emission spectrum (e.g., from 350 to 450 nm).[14]
-
Data Extraction: From each spectrum, extract the fluorescence intensities of the first peak (I₁, ~372 nm) and the third peak (I₃, ~383 nm).[14]
-
Data Analysis: Plot the intensity ratio (I₁/I₃ or I₃/I₁) as a function of the surfactant concentration (or its logarithm). The data can be fitted to a sigmoidal (Boltzmann) function, and the center of the transition is taken as the CMC.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scialert.net [scialert.net]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. justagriculture.in [justagriculture.in]
- 8. Method of Determination of CMC | PPT [slideshare.net]
- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 10. scribd.com [scribd.com]
- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. usc.gal [usc.gal]
- 14. rsc.org [rsc.org]
- 15. reddit.com [reddit.com]
Physical and chemical characteristics of Ammonium hexadecyl sulfate
For professionals engaged in research, scientific exploration, and drug development, a thorough understanding of the chemical and physical properties of surfactants like Ammonium Hexadecyl Sulfate is paramount. This guide provides a detailed overview of its core characteristics, methodologies for their determination, and a logical workflow for its characterization.
Core Physical and Chemical Characteristics
This compound, also known as ammonium cetyl sulfate, is a quaternary ammonium compound that functions as a cationic surfactant.[1] Its structure, featuring a long hydrophobic hexadecyl chain and a polar sulfate group, dictates its amphiphilic nature and surface activity.[1]
Summary of Physical and Chemical Properties
A compilation of the key quantitative data for this compound is presented below for straightforward reference and comparison.
| Property | Value | Source |
| IUPAC Name | azanium;hexadecyl hydrogen sulfate | [2] |
| Synonyms | Ammonium cetyl sulfate, Ammonium palmityl sulfate | |
| CAS Number | 4696-47-3 | [2] |
| Molecular Formula | C₁₆H₃₇NO₄S | [2][3] |
| Molecular Weight | 339.534 g/mol | [3] |
| Monoisotopic Mass | 339.24432984 Da | [3] |
| Boiling Point | 469 °C at 760 mmHg | [2] |
| Flash Point | 237.5 °C | [2] |
| Topological Polar Surface Area | 75.8 Ų | [3] |
| Solubility | Soluble in water. |
Experimental Protocols for Surfactant Characterization
The efficacy and application of a surfactant are critically dependent on its behavior in solution, particularly its ability to form micelles. The following section details a standard methodology for determining the Critical Micelle Concentration (CMC), a fundamental parameter for any surfactant.
Protocol for Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement
The CMC is the concentration at which surfactant monomers begin to aggregate into micelles, leading to a distinct change in the physicochemical properties of the solution.[4] One of the most common methods to determine the CMC is by measuring the surface tension of solutions with varying surfactant concentrations.
Materials and Equipment:
-
This compound
-
Deionized water
-
Precision balance
-
Volumetric flasks
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Magnetic stirrer and stir bars
-
Beakers
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentration range should span from well below to well above the anticipated CMC.
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
For each dilution, pour the solution into a clean beaker and allow it to equilibrate to a constant temperature.
-
Measure the surface tension of each solution. Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The resulting graph will typically show two linear regions with different slopes. Before the CMC, the surface tension decreases sharply with increasing concentration.[4] After the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the air-water interface.[4]
-
The CMC is determined from the intersection of the two linear portions of the graph.[5]
-
Visualization of Experimental Workflow
To further elucidate the process of surfactant characterization, the following diagrams illustrate the logical flow of the experimental protocol and the conceptual basis of micelle formation.
References
- 1. Buy this compound | 4696-47-3 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Hexadecanol, 1-(hydrogen sulfate), ammonium salt (1:1) | C16H37NO4S | CID 44554694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of cetyl ammonium sulfate compounds
An In-depth Technical Guide to Cetyl-trimethylammonium Compounds: Discovery, History, and Core Applications
A Note on Terminology: The term "cetyl ammonium sulfate" is not commonly found in scientific literature and may be a misnomer. This guide focuses on the closely related and extensively studied class of compounds known as cetyl-trimethylammonium salts , particularly cetyl-trimethylammonium bromide (CTAB). These compounds are a cornerstone of surfactant science and have widespread applications in research and industry.
Discovery and History
The development of cetyl-trimethylammonium compounds is rooted in the broader history of quaternary ammonium compounds (QACs), which are a class of cationic surfactants.
The Dawn of Quaternary Ammonium Compounds
The biocidal properties of QACs were first recognized in 1916 by Jacobs and Heidelberg.[1] However, it was Gerhard Domagk in 1935 who significantly advanced the field by demonstrating that attaching a long aliphatic group to the quaternary nitrogen atom enhanced the compound's biocidal efficacy.[1][2] This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first-generation QAC.[1] Research into QACs continued to evolve, leading to second, third, and fourth generations with improved biocidal activity, detergency, and lower toxicity.[1] By 1952, over 500 articles on QACs had been published, cementing their importance.[2]
The Emergence of Cetyl-trimethylammonium Bromide (CTAB)
Cetyl-trimethylammonium bromide (CTAB), also known as cetrimonium bromide, was mentioned in the chemical literature as early as 1936 in studies of paraffin-chain salts.[3] A key development came in 1946 when R. S. Shelton and colleagues at the William S. Merrell Company reported a synthesis of CTAB from cetyl bromide and trimethylamine while investigating the "germicidal" properties of various QACs.[3]
CTAB's unique properties as a cationic surfactant quickly led to its adoption in a variety of scientific and industrial applications, far beyond its initial use as an antiseptic. It is a key component of the topical antiseptic cetrimide and is effective against bacteria and fungi.[4] Its ability to form micelles in aqueous solutions has made it invaluable in materials science and biotechnology.[5][6]
Physicochemical Properties
The utility of CTAB and its analogs stems from their amphipathic nature, possessing a long hydrophobic cetyl (hexadecyl) tail and a hydrophilic quaternary ammonium headgroup. This structure allows them to self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).
| Property | Value | Compound | Notes |
| Molecular Formula | C₁₉H₄₂BrN | CTAB | |
| Molar Mass | 364.45 g/mol | CTAB | [4] |
| Appearance | White powder | CTAB | [4] |
| Melting Point | 237-243 °C (decomposes) | CTAB | [4] |
| Critical Micelle Concentration (CMC) | ~1 mM | CTAB | In aqueous solution.[7] |
| IUPAC Name | 1-hexadecylpyridinium chloride | CPC | [8][9] |
| Molecular Mass | 339 Da | CPC | [9] |
Key Experimental Protocols
CTAB is a critical reagent in numerous laboratory procedures, most notably in DNA extraction and the synthesis of nanoparticles.
CTAB-Mediated DNA Extraction
The CTAB DNA extraction method is widely used for isolating high-quality genomic DNA from various sources, particularly plants and bacteria.[10][11] The cationic nature of CTAB allows it to precipitate DNA while effectively removing polysaccharides and other inhibitors.[4]
Detailed Methodology:
This protocol is a generalized version adapted from common laboratory procedures for bacterial or plant tissues.[10][12]
-
Cell Lysis:
-
Homogenize the starting tissue (e.g., 100-200 mg of plant tissue or a bacterial cell pellet).[11]
-
Add 500 µL of pre-warmed (60-70°C) CTAB Extraction Buffer (typically containing 2% CTAB, 100 mM Tris-HCl, 20 mM EDTA, 1.4 M NaCl).[12]
-
Optionally, add β-mercaptoethanol to the buffer to inhibit protein oxidation.[11][13]
-
Incubate the mixture at 60-70°C for 30-60 minutes to lyse cells and denature proteins.[10]
-
-
Purification:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.[12]
-
Mix thoroughly by inversion to form an emulsion. This step removes proteins and lipids.
-
Centrifuge at high speed (~10,000 x g) for 10 minutes to separate the phases.[10][12]
-
Carefully transfer the upper aqueous phase, which contains the DNA, to a new tube.[10][12]
-
-
DNA Precipitation:
-
Washing and Resuspension:
-
Centrifuge at maximum speed for 10-15 minutes to pellet the DNA.[12]
-
Discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol to remove residual salts and CTAB.[11][12]
-
Centrifuge again, discard the ethanol, and briefly air-dry the pellet.
-
Resuspend the clean DNA pellet in a suitable buffer, such as TE buffer or sterile water.
-
Seed-Mediated Synthesis of Gold Nanorods (AuNRs)
CTAB is essential as a shape-directing agent in the seed-mediated synthesis of gold nanorods, a method that has become highly popular due to its high yield and tunability.[14][15] CTAB forms a bilayer on the surface of the growing nanoparticles, which promotes anisotropic growth.[16][17]
Detailed Methodology:
This protocol is based on the widely cited seed-mediated method.[14][16]
-
Preparation of Seed Solution:
-
Add 0.25 mL of 10 mM HAuCl₄ to 10 mL of 0.1 M CTAB solution.[14][16]
-
Under vigorous stirring, add 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄.
-
The solution will turn brownish-yellow, indicating the formation of small gold nanoparticle "seeds".[16]
-
Age the seed solution at 30°C for 30 minutes before use.[14][16]
-
-
Preparation of Growth Solution:
-
Nanorod Growth:
-
Add a small volume of the aged seed solution to the growth solution.[14]
-
Do not stir the solution; leave it undisturbed for several hours for the nanorods to grow.
-
The color of the solution will change as the nanorods form, with the final color depending on their aspect ratio.
-
-
Purification:
-
Centrifuge the solution to pellet the gold nanorods.
-
Remove the supernatant, which contains excess CTAB and other reactants.
-
Resuspend the nanorods in a clean CTAB solution or another desired buffer.
-
Visualizations of Experimental Workflows
CTAB DNA Extraction Workflow
Caption: Workflow for CTAB-based genomic DNA extraction.
Seed-Mediated Gold Nanorod Synthesis
Caption: Seed-mediated synthesis of gold nanorods using CTAB.
References
- 1. Evolution and characteristics of quaternary ammoniums for surface disinfection - Proquimia [proquimia.com]
- 2. environex.net.au [environex.net.au]
- 3. Cetyltrimethylammonium bromide - American Chemical Society [acs.org]
- 4. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanopartz All About CTAB Capped Gold Nanoparticles [nanopartz.com]
- 8. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. coleman-lab.org [coleman-lab.org]
- 11. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mbari.org [mbari.org]
- 13. protocols.io [protocols.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective replacement of cetyltrimethylammonium bromide (CTAB) by mercaptoalkanoic acids on gold nanorod (AuNR) surfaces in aqueous solutions - Nanoscale (RSC Publishing) [pubs.rsc.org]
Ammonium hexadecyl sulfate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium hexadecyl sulfate, also known as cetyl sulfate ammonium salt, is a cationic surfactant belonging to the family of long-chain alkyl sulfates. Its amphiphilic nature, conferred by a 16-carbon hydrophobic alkyl chain (hexadecyl) and a polar sulfate head group, makes it a versatile compound with applications spanning various scientific and industrial domains. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its relevance in research and drug development.
Molecular and Physicochemical Properties
This compound is a white to off-white powder. Its chemical structure consists of a long hydrophobic tail and a hydrophilic sulfate group, which allows it to form micelles in aqueous solutions and reduce surface tension.
| Property | Value |
| Molecular Formula | C₁₆H₃₇NO₄S |
| Molecular Weight | 339.53 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Chemical Name | This compound |
| Synonyms | Cetyl sulfate ammonium salt |
| CAS Number | 4696-47-3 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the sulfation of a long-chain alcohol followed by neutralization.
General Synthesis Pathway
The primary route for synthesizing this compound involves the reaction of 1-hexadecanol (cetyl alcohol) with a sulfonating agent, such as sulfuric acid or chlorosulfonic acid, to form hexadecyl hydrogen sulfate. This intermediate is then neutralized with an ammonium salt, typically ammonium hydroxide, to yield the final product.
An In-depth Technical Guide to the Solubility of Ammonium Hexadecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ammonium hexadecyl sulfate. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document synthesizes information on its physicochemical properties, the solubility of related compounds, and established scientific principles to predict its behavior in various solvents. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate specific data for their applications.
Introduction to this compound
This compound, also known as ammonium cetyl sulfate, is an anionic surfactant. Its molecular structure consists of a long, hydrophobic 16-carbon alkyl chain (hexadecyl) and a polar hydrophilic sulfate group, with an ammonium cation. This amphipathic nature governs its solubility and surface-active properties, making it a subject of interest in formulations requiring emulsification, foaming, and wetting.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The long, nonpolar hexadecyl chain is expected to dominate, leading to poor water solubility. This is analogous to its precursor, cetyl alcohol, which is insoluble in water. |
| Ethanol, Methanol | Soluble | The polar hydroxyl group of alcohols can interact with the ammonium sulfate head, while the alkyl portion of the solvent can solvate the hydrophobic tail. Ammonium lauryl sulfate, a shorter-chain analog, is known to be soluble in ethanol. | |
| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble | These solvents have a dipole moment and can interact with the polar head group, but their ability to solvate the long alkyl chain may be limited compared to alcohols. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The highly polar ammonium sulfate group will have very weak interactions with nonpolar solvents, leading to poor solubility despite the favorable interaction of the hexadecyl chain. |
| Chloroform, Dichloromethane | Sparingly Soluble | These solvents have some polarity and can act as hydrogen bond acceptors, potentially offering limited solvation of the polar head group, while also interacting with the nonpolar tail. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols are widely accepted for determining the solubility of surfactants.
This is a conventional and reliable method for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the compound has a chromophore) is a common method. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in g/L or mg/mL).
This method is suitable for compounds that have a chromophore or can be derivatized to produce one.
Methodology:
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Absorbance Measurement: Measure the absorbance of each standard solution at a predetermined wavelength using a UV-Vis spectrophotometer.
-
Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the shake-flask method (steps 1-3).
-
Sample Analysis: Dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound remains scarce in the public domain, a strong qualitative understanding of its solubility can be derived from its molecular structure and comparison with related compounds. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. The predicted low aqueous solubility and higher solubility in polar organic solvents, such as alcohols, provide a foundational starting point for formulation development and further research.
Methodological & Application
Application Notes and Protocols: Understanding Protein Precipitation and Analysis Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of protein chemistry and downstream processing, the ability to selectively precipitate and analyze proteins is fundamental. While various methods exist, it is crucial to select the appropriate technique based on the specific application and the physicochemical properties of the protein of interest. This document aims to clarify the roles of two distinct chemical compounds in protein science: ammonium sulfate, a widely used salt for protein precipitation, and long-chain alkyl sulfates like sodium hexadecyl sulfate (SHS), which are primarily utilized as detergents in advanced analytical techniques such as capillary electrophoresis.
Part 1: Ammonium Sulfate Precipitation for Protein Purification
Ammonium sulfate precipitation is a cornerstone technique for the selective separation and purification of proteins from a complex mixture.[1][2] This method relies on the principle of "salting out," where high concentrations of a salt reduce the solubility of proteins, leading to their precipitation.[1][3] The solubility of a protein at a given salt concentration is dependent on its intrinsic properties, such as its size, hydrophobicity, and surface charge distribution.[3][4]
Key Advantages of Ammonium Sulfate Precipitation:
-
Cost-effective and readily available: Ammonium sulfate is an inexpensive and widely accessible reagent.[1]
-
Preserves protein structure: The process is generally non-denaturing and helps to stabilize the native conformation of proteins.[1]
-
Scalable: The method can be applied to both small-scale laboratory preparations and large-scale industrial purification processes.[1][2]
-
Concentrates the protein sample: In addition to purification, it serves as an effective method for concentrating dilute protein solutions.[1][3]
General Protocol for Ammonium Sulfate Precipitation
This protocol provides a general framework for developing an optimal ammonium sulfate precipitation strategy. The exact saturation percentages required to precipitate the protein of interest and to remove contaminants must be determined empirically.[5]
Materials:
-
Crude protein solution (clarified by centrifugation or filtration)
-
Saturated ammonium sulfate solution (or solid ammonium sulfate, analytical grade)
-
Appropriate buffer solution (e.g., 50 mM Tris-HCl or HEPES, pH 7.4)[3][6]
-
Centrifuge and centrifuge tubes
-
Stir plate and stir bar
Procedure:
-
Initial Preparation:
-
Start with a clarified crude protein extract. Ensure the solution is cold (e.g., 4°C) to maintain protein stability.
-
Measure the initial volume of the protein solution.
-
If the protein solution is not buffered, add a concentrated buffer stock to a final concentration of 50 mM to maintain a stable pH.[3][6]
-
-
First Cut (Removal of Contaminants):
-
Slowly add a predetermined amount of ammonium sulfate solution (or solid) while gently stirring the protein solution on a stir plate. Avoid foaming, as this can cause protein denaturation.[6]
-
The goal of this first step is to precipitate contaminating proteins that are less soluble than the target protein. The percentage of saturation for this step needs to be determined experimentally but can often start in the range of 20-30%.
-
Allow the solution to equilibrate for a period of time (e.g., 30 minutes to a few hours) at 4°C with gentle stirring to ensure complete precipitation.
-
Centrifuge the solution at a sufficient speed and duration (e.g., 10,000 x g for 20-30 minutes) to pellet the precipitated proteins.
-
Carefully decant the supernatant, which contains the protein of interest, into a clean beaker.
-
-
Second Cut (Precipitation of Target Protein):
-
To the supernatant from the previous step, add more ammonium sulfate to increase the saturation percentage to a point where the target protein precipitates. This concentration also needs to be empirically determined but is often in the range of 40-80%.
-
Repeat the equilibration and centrifugation steps as described above.
-
This time, the pellet contains the protein of interest, and the supernatant can be discarded (after confirming the absence of the target protein).
-
-
Resolubilization and Desalting:
-
Resuspend the protein pellet in a minimal volume of a suitable buffer.
-
The high concentration of ammonium sulfate must be removed before downstream applications. This can be achieved through dialysis or buffer exchange chromatography (e.g., using a desalting column).[2]
-
Optimization of Ammonium Sulfate Concentration
To determine the optimal ammonium sulfate concentrations for separating the target protein from contaminants, a pilot experiment is recommended. This involves systematically increasing the ammonium sulfate concentration and analyzing the supernatant and the resuspended pellet at each step by SDS-PAGE and a specific activity assay for the target protein.
| Ammonium Sulfate Saturation (%) | Observation on SDS-PAGE (Pellet) | Observation on SDS-PAGE (Supernatant) | Target Protein Activity (Pellet) | Target Protein Activity (Supernatant) |
| 0-20 | Contaminant bands | Target protein and other contaminants | Low | High |
| 20-40 | Contaminant bands, some target protein | Remaining contaminants, some target protein | Moderate | Moderate |
| 40-60 | High concentration of target protein band | Reduced contaminants, low target protein | High | Low |
| 60-80 | Some remaining target protein, other contaminants | Minimal protein | Low | Very Low |
This table represents a hypothetical optimization experiment. Actual results will vary depending on the specific protein and crude extract.
Workflow for Ammonium Sulfate Precipitation
Caption: Workflow of a two-step ammonium sulfate precipitation protocol.
Part 2: Hexadecyl Sulfate in Protein Analysis
Contrary to the application of ammonium sulfate in bulk protein precipitation, alkyl sulfates with long hydrocarbon chains, such as sodium hexadecyl sulfate (SHS), are primarily employed as detergents in analytical techniques like capillary electrophoresis (CE).[7][8] Specifically, in the context of CE-SDS (Capillary Electrophoresis - Sodium Dodecyl Sulfate), which is a standard method for assessing the purity and molecular weight of therapeutic proteins, longer-chain alkyl sulfates can offer significant advantages.[7][8][9]
Role in Capillary Electrophoresis
In CE-SDS, proteins are denatured and coated with the anionic detergent, which imparts a uniform negative charge-to-mass ratio. This allows for separation based on molecular size as the proteins migrate through a sieving matrix. However, for some proteins, standard SDS is not sufficient to achieve optimal denaturation or prevent aggregation, leading to poor resolution and inaccurate purity assessments.[7][9]
The use of more hydrophobic detergents like sodium hexadecyl sulfate (SHS) or sodium tetradecyl sulfate (STS) in the sample buffer and/or the sieving gel buffer can overcome these limitations.[8][9][10] These longer-chain detergents can bind to proteins with higher affinity, leading to more uniform protein-detergent complexes and preventing the formation of artifacts.[8][9]
Quantitative Improvements with SHS in CE-SDS
Studies have demonstrated significant enhancements in separation performance when using SHS in the running buffer matrix for certain therapeutic proteins.
| Parameter | Traditional SDS-based Matrix | SHS-containing Matrix | Fold Improvement |
| Peak Resolution | Sub-optimal | Baseline resolved | 3-fold |
| Plate Count | Low | High | 8-fold |
Data summarized from a study on a recombinant therapeutic protein.[7][8][10]
Logical Relationship for Using Long-Chain Alkyl Sulfates in CE
Caption: Rationale for using SHS in capillary electrophoresis.
Conclusion
It is essential for researchers in the field of protein science to distinguish between the applications of different chemical reagents. Ammonium sulfate remains a fundamental and widely used salt for the initial purification and concentration of proteins via precipitation. In contrast, ammonium hexadecyl sulfate is not a standard reagent for this purpose. Instead, its sodium salt, sodium hexadecyl sulfate, serves as a specialized detergent in advanced analytical techniques like capillary electrophoresis, where it enhances the resolution and accuracy of protein purity assessments. A clear understanding of these distinct roles is critical for the successful design and execution of protein purification and characterization workflows.
References
- 1. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 2. b3p.it.helsinki.fi [b3p.it.helsinki.fi]
- 3. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Precipitation and Purification of Monovalent Proteins Using Oligovalent Ligands and Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Purity Determination by Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS): A Novel Application For Therapeutic Protein Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Minimization of artifact protein aggregation using tetradecyl sulfate and hexadecyl sulfate in capillary gel electrophoresis under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Cationic Detergents in Cell Lysis Buffers: A Focus on Ammonium Hexadecyl Sulfate Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate detergent is a critical step in the development of a cell lysis protocol, as it directly impacts the efficiency of cell disruption and the integrity of the desired cellular components. While a wide array of anionic, non-ionic, and zwitterionic detergents are well-characterized for this purpose, information regarding the specific application of Ammonium Hexadecyl Sulfate in cell lysis buffers is not extensively documented in scientific literature. However, based on its chemical structure, this compound is classified as a cationic detergent. Its properties and potential applications can be inferred from closely related and well-studied cationic detergents, most notably Cetyltrimethylammonium Bromide (CTAB).
This document provides detailed application notes and protocols on the use of cationic detergents for cell lysis, using CTAB as a primary example due to its structural similarity (a 16-carbon alkyl chain) and established use. These guidelines are intended to provide a foundational understanding for researchers exploring the use of this compound or other cationic surfactants.
Core Concepts: The Role of Cationic Detergents in Cell Lysis
Cationic detergents are amphipathic molecules that possess a positively charged hydrophilic head group.[1] This positive charge facilitates strong interactions with negatively charged components of the cell surface, such as phospholipids in the cell membrane and components of the cell wall in bacteria and plants.[2] The primary mechanism of lysis involves the insertion of the detergent's hydrophobic tail into the lipid bilayer, disrupting its integrity and leading to the release of intracellular contents.[3]
Key Characteristics:
-
Strong Lysis Potential: Cationic detergents are generally considered strong surfactants, capable of disrupting robust cellular structures. This makes them particularly effective for lysing gram-negative bacteria and plant cells.[2]
-
Nucleic Acid Precipitation: A notable feature of detergents like CTAB is their ability to form complexes with and precipitate nucleic acids, which is highly advantageous for DNA and RNA extraction protocols.[4][5]
-
Protein Denaturation: As ionic detergents, cationic surfactants are often denaturing.[6][7] They can disrupt protein-protein interactions and unfold protein structures, which may be undesirable if the goal is to isolate proteins in their native, functional state.
Data Presentation
For researchers to make an informed decision, it is crucial to compare the properties of different detergent classes.
Table 1: Comparative Overview of Detergent Classes for Cell Lysis Applications
| Detergent Class | Representative Examples | Charge | Lysis Strength | Denaturing Potential | Common Applications |
| Cationic | CTAB, Benzalkonium chloride[8] | Positive | Strong | Often High | DNA/RNA extraction from plants and bacteria; Lysis of gram-negative bacteria.[2] |
| Anionic | SDS, Sodium Deoxycholate | Negative | Strong | High | Complete cell disruption for SDS-PAGE and Western blotting.[7] |
| Non-ionic | Triton™ X-100, Tween® 20, NP-40 | None | Mild | Low / Non-denaturing | Isolation of functional proteins, immunoprecipitation, enzyme assays.[9] |
| Zwitterionic | CHAPS, ASB-14 | Both (+/-) | Mild to Moderate | Low / Non-denaturing | Solubilization of membrane proteins while preserving native structure. |
Experimental Protocols
The following protocol, based on the well-established CTAB method for DNA extraction, serves as a robust template for employing a strong cationic detergent for cell lysis.
Protocol 1: Cationic Detergent-Based Lysis for Total DNA Extraction
This protocol is optimized for the extraction of high-molecular-weight DNA from plant or bacterial cells.
Materials:
-
CTAB Lysis Buffer (2X):
-
2% (w/v) Cetyltrimethylammonium Bromide (CTAB)
-
100 mM Tris-HCl, pH 8.0
-
20 mM EDTA, pH 8.0
-
1.4 M NaCl
-
Optional for plant tissue: 2% (w/v) Polyvinylpyrrolidone (PVP)
-
-
Working Lysis Buffer: Add 0.2% (v/v) β-mercaptoethanol to the 2X CTAB Lysis Buffer immediately before use.
-
Chloroform:Isoamyl Alcohol (24:1 v/v)
-
Isopropanol (100%), chilled
-
Ethanol (70%), chilled
-
TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)
-
RNase A solution (10 mg/mL)
Procedure:
-
Sample Preparation:
-
For cell cultures, harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C) to form a pellet.
-
For tissues, flash-freeze in liquid nitrogen and grind into a fine powder using a mortar and pestle.
-
-
Cell Lysis:
-
To the cell pellet or ~100 mg of ground tissue, add 600 µL of pre-warmed (60°C) working CTAB Lysis Buffer.
-
Vortex vigorously to ensure the sample is fully suspended.
-
Incubate the mixture at 60°C for 30-60 minutes in a water bath or heat block. Intermittent vortexing during incubation can improve lysis efficiency.[10]
-
-
Phase Separation:
-
Add an equal volume (600 µL) of Chloroform:Isoamyl Alcohol to the lysate.
-
Mix thoroughly by inversion for 5 minutes until a milky emulsion is formed.
-
Centrifuge at 13,000 x g for 15 minutes at room temperature to separate the phases.
-
-
DNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the protein interface.
-
Add 0.7 volumes (e.g., ~400 µL) of chilled isopropanol.
-
Mix gently by inverting the tube several times until a stringy white precipitate of DNA is visible.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the DNA.
-
-
Washing and Resuspension:
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 1 mL of chilled 70% ethanol to remove residual salts.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Remove the ethanol and briefly air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA in 50-100 µL of TE Buffer. To remove contaminating RNA, add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for nucleic acid extraction using a cationic detergent-based lysis buffer.
Considerations for Signaling Pathway Analysis
The denaturing nature of strong cationic detergents makes them generally unsuitable for studies that require the preservation of protein-protein interactions, which are fundamental to cellular signaling. Lysates prepared with these detergents will likely disrupt signaling complexes. However, they are suitable for downstream applications like Western blotting to quantify the total expression levels of specific proteins within a pathway. For co-immunoprecipitation or kinase assays, a mild, non-denaturing detergent is recommended.
Caption: The MAPK/ERK signaling cascade, a common pathway analyzed from cell lysates.
Conclusion and Recommendations
While direct protocols for this compound in cell lysis are scarce, its classification as a cationic detergent allows for the adaptation of existing methods, particularly those developed for CTAB. Researchers should be mindful of the strong, often denaturing, properties of such detergents. They are highly effective for nucleic acid extraction from challenging samples but may not be suitable for applications requiring the preservation of native protein structure and function. When initiating work with a novel cationic detergent like this compound, it is advisable to perform a series of pilot experiments to optimize concentration and incubation conditions for the specific cell type and downstream application.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. youtube.com [youtube.com]
- 3. Cetyltrimethylammonium Bromide [opsdiagnostics.com]
- 4. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 5. apslabs.in [apslabs.in]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 10. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ammonium Hexadecyl Sulfate as a Surfactant in Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ammonium Hexadecyl Sulfate in Electrophoresis
This compound, also known as cetyl sulfate, is a cationic surfactant that serves as a powerful alternative to the more commonly used sodium dodecyl sulfate (SDS) in various electrophoretic techniques. Its longer alkyl chain (C16) compared to SDS (C12) imparts distinct properties that can be leveraged to enhance separation efficiency, resolution, and peak symmetry, particularly in the analysis of proteins and other biomolecules.[1][2] In drug development and biologics characterization, achieving high-resolution separation is critical for purity assessment and heterogeneity analysis.[3] While the sodium salt, sodium hexadecyl sulfate (SHS), is more extensively documented in scientific literature, the principles and applications described are broadly applicable to the ammonium salt, as the functional component for micelle formation and analyte interaction is the hexadecyl sulfate anion.
The primary application of this compound is in Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis (CE) where surfactants are added to the running buffer above their critical micelle concentration (CMC) to form micelles.[4] These micelles act as a pseudo-stationary phase, enabling the separation of both charged and neutral analytes based on their differential partitioning between the micelles and the aqueous buffer.[4] As a cationic surfactant, this compound can also reverse the electroosmotic flow (EOF) in capillary electrophoresis by adsorbing to the negatively charged capillary wall, a property that can be exploited for specific separation challenges.
Advantages of Hexadecyl Sulfate over Dodecyl Sulfate
The longer hydrocarbon tail of hexadecyl sulfate offers superior performance in certain applications compared to the standard SDS. For challenging separations, such as those involving therapeutic proteins where minor impurities must be resolved, switching to a longer alkyl chain detergent can provide significant benefits.
Key advantages include:
-
Improved Resolution and Peak Symmetry: In capillary gel electrophoresis (CGE), the use of sodium hexadecyl sulfate (SHS) in the running buffer has been shown to substantially improve assay performance for therapeutic proteins that yield poor resolution and peak symmetry with traditional SDS-based methods.[1]
-
Increased Separation Power: The enhanced hydrophobicity of hexadecyl sulfate can lead to stronger interactions with proteins, resulting in better separation of isoforms and impurities.[1][5]
-
Minimization of Protein Aggregation: For certain monoclonal antibodies, standard CE-SDS methods can induce the formation of protein aggregates, leading to inaccurate purity assessments. The addition of sodium tetradecyl and hexadecyl sulfates to the sample and sieving gel buffers has been demonstrated to prevent the formation of these artifacts.[2]
Quantitative Data Summary
The following tables summarize the quantitative improvements observed when using hexadecyl sulfate in capillary electrophoresis for protein analysis, as reported in the literature.
| Parameter | Traditional SDS-Based Matrix | SHS-Containing Matrix | Fold Improvement | Reference |
| Peak Resolution | Suboptimal | Baseline Resolved | 3-fold | [1] |
| Plate Count | Low | High | 8-fold | [1] |
| Protein Load Dependence | Strong | Virtually Eliminated | N/A | [2] |
| Artifact Formation | Present (Aggregation) | Minimized | N/A | [2] |
Experimental Protocols
Protocol for Capillary Electrophoresis with Hexadecyl Sulfate for Therapeutic Protein Purity Analysis (CE-SHS)
This protocol is adapted from established methods for CE-SDS and incorporates the use of hexadecyl sulfate to enhance resolution and minimize artifacts.[1][2] Note that while the protocol specifies the more commonly documented sodium hexadecyl sulfate (SHS), this compound can be substituted, though buffer conditions may require re-optimization.
Materials:
-
This compound (or Sodium Hexadecyl Sulfate)
-
Sieving polymer (e.g., dextran or polyethylene oxide)
-
Tris buffer
-
Hydrochloric acid
-
Urea (for denaturing gels, if required)
-
Reducing agent (e.g., 2-mercaptoethanol or dithiothreitol) for reduced samples
-
Alkalyting agent (e.g., iodoacetamide) for reduced samples
-
Protein sample
-
Molecular weight standards
-
Capillary electrophoresis system with UV or UV-Vis detector
Procedure:
-
Preparation of the SHS-Containing Gel Buffer:
-
Prepare a background buffer of 100 mM Tris-HCl, pH 9.0.
-
Dissolve the sieving polymer to the desired concentration (e.g., 3-5% w/v) in the Tris-HCl buffer. This may require gentle heating and stirring.
-
Add this compound to a final concentration of 0.2% (w/v).
-
Degas the solution before use.
-
-
Sample Preparation:
-
For Non-reducing Conditions:
-
To 10 µL of protein sample (at 1-5 mg/mL), add 10 µL of a sample buffer containing 2% (w/v) this compound.
-
Heat the sample at 70°C for 10 minutes to denature the protein.
-
-
For Reducing Conditions:
-
To 10 µL of protein sample, add 10 µL of a sample buffer containing 2% (w/v) this compound and 5% (v/v) 2-mercaptoethanol.
-
Heat the sample at 70°C for 10 minutes.
-
Cool to room temperature and add an alkylating agent like iodoacetamide to a final concentration of 100 mM to prevent disulfide bond reformation.
-
-
-
Capillary Electrophoresis Analysis:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M HCl, deionized water, and finally the SHS-containing gel buffer.
-
Sample Injection: Inject the prepared sample using either electrokinetic or pressure injection.
-
Separation: Apply a constant voltage (e.g., -15 kV to -30 kV) for separation. The exact voltage and run time will depend on the capillary dimensions and the specific analytes.
-
Detection: Monitor the separation at a wavelength of 214 or 280 nm.
-
-
Data Analysis:
-
Identify peaks based on their migration times relative to molecular weight standards.
-
Calculate the purity of the main protein peak by integrating the peak areas and expressing the main peak area as a percentage of the total peak area.
-
Visualizations
Mechanism of MEKC Separation
References
- 1. Purity Determination by Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS): A Novel Application For Therapeutic Protein Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimization of artifact protein aggregation using tetradecyl sulfate and hexadecyl sulfate in capillary gel electrophoresis under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of capillary electrophoresis-based methods for the analytical characterization of purity and stability of in vitro transcribed mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of surfactants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cetyltrimethylammonium Bromide (CTAB) in Nucleic Acid Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acid extraction is a foundational technique in molecular biology, essential for a wide range of downstream applications, from PCR and sequencing to gene expression analysis. The choice of extraction method is critical to obtaining high-purity, high-yield nucleic acids, especially from challenging sample types. One of the most robust and widely used methods, particularly for plant and fungal tissues, as well as other complex samples, utilizes the cationic detergent Cetyltrimethylammonium bromide (CTAB), also known as hexadecyltrimethylammonium bromide.
CTAB-based methods are effective at lysing cells and separating nucleic acids from polysaccharides and polyphenolic compounds, which are common inhibitors of downstream enzymatic reactions. This document provides detailed application notes, experimental protocols, and comparative data on the use of CTAB for nucleic acid extraction.
Principle of CTAB Nucleic Acid Extraction
The CTAB method relies on the unique properties of the cationic detergent hexadecyltrimethylammonium bromide. In a low-salt environment, CTAB binds to nucleic acids, forming a complex that is soluble. However, in the presence of high salt concentrations (typically >0.7 M NaCl), CTAB forms complexes with polysaccharides and other cellular debris, causing them to precipitate out of solution. The nucleic acids remain in the aqueous phase and can then be selectively precipitated using alcohol (isopropanol or ethanol).
Key steps in the CTAB method include:
-
Cell Lysis: Disruption of cell walls and membranes using a CTAB lysis buffer, often in combination with mechanical grinding and heat.
-
Removal of Contaminants: Separation of nucleic acids from proteins, polysaccharides, and other inhibitors through chloroform extraction and differential salt precipitation.
-
Nucleic Acid Precipitation: Precipitation of DNA or RNA from the aqueous phase using isopropanol or ethanol.
-
Washing and Resuspension: Washing the nucleic acid pellet to remove residual salts and resuspending it in a suitable buffer.
Data Presentation: Comparison of Extraction Methods
The efficiency of nucleic acid extraction can vary significantly depending on the sample type and the method used. The following tables summarize quantitative data from comparative studies involving the CTAB method.
| Table 1: Comparison of DNA Yield from Petunia hybrida Tissues | ||
| Extraction Method | Mean DNA Concentration (µg/µL) | n (number of samples) |
| CTAB Method | 581.5 ± 240.7 | 65 |
| Edwards Method (SDS-based) | 930.3 ± 508.5 | 76 |
| Data from a study comparing DNA extraction methods from various Petunia hybrida tissues. The difference in mean DNA concentration was statistically significant (P<0.001)[1]. |
| Table 2: Comparison of DNA Concentration from Engorged Ticks | |
| Extraction Method | Average DNA Concentration (ng/µL) |
| Phenol-Chloroform | >2000 |
| CTAB | 180.8 |
| Qiagen DNeasy Kit | 52.9 |
| Data from a study comparing DNA extraction methods from engorged hard-bodied ticks[2]. |
| Table 3: Comparison of DNA Yield from a Small Number of Cells (SNU 790 cell line) | |||
| Number of Cells | Method A (Ammonium Sulfate) | Method B (Pinpoint Slide DNA Isolation System) | Method C (TaKaRa DEXPAT) |
| Mean DNA Concentration (ng/µL) | Mean DNA Concentration (ng/µL) | Mean DNA Concentration (ng/µL) | |
| 50 | 0.124 | 0.067 | 0.066 |
| 100 | 0.231 | 0.112 | 0.134 |
| 200 | 0.452 | 0.201 | 0.287 |
| 500 | 0.876 | 0.354 | 0.543 |
| 1000 | 1.125 | 0.451 | 0.761 |
| A study developed an ammonium sulfate-based method and compared it with commercial kits for extracting DNA from a small number of cells. Method A consistently yielded higher DNA concentrations[3][4]. |
Experimental Protocols
Protocol 1: Standard CTAB DNA Extraction from Plant Tissue
This protocol is a widely used method for extracting high-quality genomic DNA from fresh, frozen, or freeze-dried plant tissues.[5][6][7]
Materials:
-
2x CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heat block (65°C)
-
Microcentrifuge
Procedure:
-
Tissue Preparation:
-
Lysis:
-
Chloroform Extraction:
-
Cool the sample to room temperature.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.[5]
-
-
Aqueous Phase Transfer:
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes (or overnight) to enhance precipitation.[8]
-
-
Pelleting and Washing:
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
Incubate at 65°C for 10 minutes to aid in dissolution.
-
Store the DNA at -20°C.
-
Protocol 2: Modified CTAB DNA Extraction from Fecal Samples
This protocol is an adaptation of the CTAB method for extracting DNA from non-invasive fecal samples, which can be challenging due to the presence of PCR inhibitors.[9][10]
Materials:
-
CTAB Lysis Buffer (as in Protocol 1)
-
Sodium Dodecyl Sulfate (SDS) (20% solution)
-
Proteinase K (20 mg/mL)
-
Chloroform
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer or sterile water
-
Microcentrifuge tubes (2.0 mL)
-
Water bath or heat block (65°C)
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Homogenize the fecal sample.
-
Weigh approximately 200 mg of the homogenized sample into a 2.0 mL microcentrifuge tube.
-
-
Lysis:
-
Chloroform Extraction:
-
Centrifuge at 13,000 rpm for 1 minute at room temperature.
-
Transfer the supernatant to a new tube.
-
Add 400 µL of chloroform and mix by vortexing.[9]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
-
DNA Precipitation:
-
Pelleting and Washing:
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile water.
-
Store the DNA at -20°C.
-
Visualizations
Caption: Workflow for CTAB-based genomic DNA extraction from plant tissue.
Caption: Workflow for modified CTAB DNA extraction from fecal samples.
Conclusion
The CTAB method for nucleic acid extraction remains a highly effective and versatile technique, particularly for samples rich in polysaccharides and other PCR inhibitors. While numerous commercial kits are available, the CTAB protocol, with its various modifications, often provides superior yields and purity for challenging sample types. The protocols and data presented here offer a comprehensive guide for researchers and professionals to successfully implement and optimize CTAB-based nucleic acid extraction in their laboratories.
References
- 1. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Development of an ammonium sulfate DNA extraction method for obtaining amplifiable DNA in a small number of cells and its application to clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant DNA extraction2 (CTAB method) - Wiki [malooflab.ucdavis.edu]
- 6. Total DNA extraction from plant tissue using CTAB method [protocols.io]
- 7. zymoresearch.com [zymoresearch.com]
- 8. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 9. Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Macromolecular Crystallization using Ammonium Hexadecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The three-dimensional structure of macromolecules is fundamental to understanding their biological function and to the rational design of therapeutics. X-ray crystallography remains a cornerstone technique for determining high-resolution structures of proteins, nucleic acids, and their complexes. A critical bottleneck in this process is the growth of well-ordered crystals. This often requires extensive screening of various chemical conditions to induce controlled precipitation of the macromolecule from a supersaturated solution.
Ammonium hexadecyl sulfate, a cationic surfactant, presents an interesting, albeit lesser-explored, reagent in the crystallographer's toolkit. Its amphipathic nature, combining a long hydrophobic alkyl chain with a charged sulfate headgroup, allows it to function both as a detergent and potentially as a precipitating agent. This dual characteristic makes it a candidate for the crystallization of challenging targets, particularly membrane proteins or macromolecules that require stabilization of hydrophobic surfaces to facilitate ordered packing in a crystal lattice.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the crystallization of macromolecules. The provided methodologies are based on established principles of protein crystallization and the known physicochemical properties of long-chain alkyl sulfates and ammonium salts.
Physicochemical Properties of this compound
This compound is a cationic surfactant with a molecular formula of C₁₆H₃₇NO₄S. Its structure consists of a 16-carbon hydrophobic tail and a polar ammonium sulfate headgroup. This amphipathic nature allows it to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 339.54 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | General knowledge |
| Solubility | Soluble in water | General knowledge |
| Critical Micelle Concentration (CMC) | ~0.5 - 1.5 mM (Estimated) | Based on similar alkyl sulfates |
Applications in Macromolecular Crystallization
This compound can be employed in macromolecular crystallization in several capacities:
-
As a Detergent: For integral membrane proteins, this compound can be used to solubilize the protein from the lipid bilayer and maintain its stability in a soluble protein-detergent complex (PDC). The long alkyl chain can mimic the hydrophobic environment of the cell membrane.
-
As an Additive: In the crystallization of soluble proteins with significant hydrophobic patches, low concentrations of this compound (below or near the CMC) can act as an additive. It can bind to these hydrophobic regions, increasing the overall hydrophilicity of the protein complex and potentially promoting different crystal packing interactions.
-
As a Precipitant: At higher concentrations, the salting-out effect of the ammonium sulfate component, combined with the detergent properties, can induce precipitation and nucleation, leading to crystal growth.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
This compound (high purity, >99%)
-
Ultrapure water (Milli-Q or equivalent)
-
Appropriate buffer (e.g., Tris-HCl, HEPES, MES) at a suitable pH for the target macromolecule.
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
To prepare a 100 mM stock solution, weigh out 33.95 mg of this compound and dissolve it in 1 mL of ultrapure water.
-
Gently stir the solution on a magnetic stirrer until the powder is completely dissolved. Avoid vigorous stirring to prevent excessive foaming.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: Crystallization Screening by Vapor Diffusion (Hanging Drop Method)
This protocol outlines a general screening procedure. The concentrations of this compound and other components should be systematically varied to find optimal crystallization conditions.
Materials:
-
Purified and concentrated macromolecule solution (typically 5-20 mg/mL in a low-salt buffer).
-
This compound stock solution (100 mM).
-
Crystallization screening plates (e.g., 24-well or 96-well).
-
Cover slips (siliconized).
-
Pipettes and tips.
-
Sealing tape or oil.
-
Microscope for crystal visualization.
Procedure:
-
Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare a series of reservoir solutions containing varying concentrations of this compound and a precipitant (e.g., PEG 4000, ammonium sulfate). A typical starting grid screen is provided in Table 2.
-
Set up the Hanging Drop:
-
On a clean cover slip, pipette 1 µL of the macromolecule solution.
-
Add 1 µL of the reservoir solution to the macromolecule drop.
-
Carefully invert the cover slip and place it over the corresponding well of the crystallization plate, ensuring an airtight seal with the grease or sealing tape.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Observation: Regularly inspect the drops under a microscope for the formation of precipitate, microcrystals, or single crystals over a period of several days to weeks.
Table 2: Example of a 2D Grid Screen for Crystallization Trials
| Well | This compound (mM) | PEG 4000 (% w/v) | Buffer (e.g., 0.1 M HEPES pH 7.5) |
| A1 | 0.5 | 8 | Constant |
| A2 | 1.0 | 8 | Constant |
| A3 | 2.0 | 8 | Constant |
| B1 | 0.5 | 12 | Constant |
| B2 | 1.0 | 12 | Constant |
| B3 | 2.0 | 12 | Constant |
| C1 | 0.5 | 16 | Constant |
| C2 | 1.0 | 16 | Constant |
| C3 | 2.0 | 16 | Constant |
Note: This is a starting point. The concentration ranges of both this compound and the precipitant should be expanded and optimized based on initial results.
Data Presentation
The results of crystallization screening experiments should be systematically recorded. A clear and structured presentation of data is crucial for interpreting the results and designing subsequent optimization experiments.
Table 3: Example of Crystallization Screening Results
| Condition ID | This compound (mM) | Precipitant | pH | Temperature (°C) | Observation | Score (1-7) |
| C1-A1 | 0.5 | 8% PEG 4000 | 7.5 | 20 | Clear drop | 1 |
| C1-B2 | 1.0 | 12% PEG 4000 | 7.5 | 20 | Amorphous precipitate | 3 |
| C1-C3 | 2.0 | 16% PEG 4000 | 7.5 | 20 | Microcrystals | 5 |
| C2-A2 | 1.0 | 1.0 M (NH₄)₂SO₄ | 6.5 | 4 | Phase separation | 2 |
| C2-B3 | 2.0 | 1.2 M (NH₄)₂SO₄ | 6.5 | 4 | Small needles | 6 |
Scoring: 1=Clear, 2=Phase Separation, 3=Precipitate, 4=Spherulites, 5=Microcrystals, 6=Needles/Plates, 7=Diffraction-quality crystals
Visualizations
Experimental Workflow for Crystallization Screening
Ammonium Hexadecyl Sulfate: Applications in Biotechnology and Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ammonium hexadecyl sulfate, also known as ammonium cetyl sulfate, is an anionic surfactant with a 16-carbon alkyl chain. Its amphipathic nature makes it a versatile molecule in various scientific applications, particularly in biotechnology and pharmaceuticals. This document provides detailed application notes and protocols for its use in protein characterization, nucleic acid extraction, and as a potential excipient in pharmaceutical formulations.
Protein Purification and Characterization
This compound and its sodium salt (sodium hexadecyl sulfate, SHS) are valuable detergents in protein analysis, offering advantages over the more commonly used sodium dodecyl sulfate (SDS). Additionally, the ammonium sulfate salt, in a broader sense, is a standard reagent for the initial purification of proteins through precipitation.
Application Note: Enhanced Protein Separation in Capillary Electrophoresis
In capillary gel electrophoresis (CGE), alkyl sulfate detergents are used to denature proteins and impart a uniform negative charge, allowing for separation based on molecular weight. While SDS is standard, its binding affinity and denaturing capacity can be suboptimal for certain therapeutic proteins, leading to poor peak resolution and symmetry.[1] The longer alkyl chain of hexadecyl sulfate provides stronger hydrophobic interactions with proteins. This results in more complete denaturation and uniform detergent-protein complexes, significantly enhancing separation efficiency. For some recombinant therapeutic proteins, using a running buffer containing sodium hexadecyl sulfate (SHS) has been shown to increase peak resolution and plate count by 3-fold and 8-fold, respectively, compared to traditional SDS-based gels.[1] This makes it a powerful tool for purity assessment and characterization of complex protein therapeutics.[1][2]
Application Note: Protein Precipitation (Salting Out)
Ammonium sulfate is widely used for the differential precipitation of proteins from crude extracts.[3][4] This technique, known as "salting out," is based on the principle that at high salt concentrations, the solubility of proteins decreases as water molecules become more engaged in solvating the salt ions, leading to increased protein-protein hydrophobic interactions and precipitation.[4] Different proteins precipitate at different concentrations of ammonium sulfate, allowing for a bulk fractionation of the proteome.[5] This method is often used as an initial, cost-effective step to concentrate the target protein and remove a significant portion of contaminants.[3][4] Recoveries approaching 100% are possible with the use of appropriately buffered solutions to maintain protein activity.[3]
Quantitative Data: Physicochemical Properties
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₆H₃₇NO₄S | [6] |
| Molecular Weight | 339.5 g/mol | [6] |
| Sodium Hexadecyl Sulfate | ||
| Alternate Names | Sodium Cetyl Sulfate | [7] |
| Melting Point | 204-207 °C | |
| General Property | Basic Salt, Soluble in Water | [7] |
Experimental Protocol: Protein Precipitation with Ammonium Sulfate
This protocol describes a general method for the fractional precipitation of a target protein from a crude cell lysate or other protein solution. The optimal ammonium sulfate saturation percentages for precipitating contaminants versus the target protein must be determined empirically.[5]
Materials:
-
Crude protein extract
-
Solid, analytical grade ammonium sulfate
-
Precipitation Buffer (e.g., 50 mM Tris-HCl or HEPES, pH 7.5)[3]
-
Resuspension Buffer (e.g., PBS, pH 7.2, or buffer for the next purification step)[3]
-
Ice bucket
-
Magnetic stirrer and stir bar
-
Refrigerated centrifuge and appropriate centrifuge tubes
Procedure:
-
Initial Preparation: Place the protein solution in a beaker on a magnetic stirrer in an ice bucket. Begin gentle stirring. Measure the initial volume of the protein solution.[3]
-
First Precipitation (Contaminant Removal): Slowly add solid ammonium sulfate to the gently stirring solution to reach a lower percentage of saturation (e.g., 30-40%). Refer to ammonium sulfate saturation tables for the correct amount to add. Add the solid in small increments, allowing it to fully dissolve before adding more to avoid foaming, which can denature proteins.[3]
-
Incubation: Continue stirring gently on ice for at least 1 hour to allow for the complete precipitation of proteins at this salt concentration.
-
Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 20-30 minutes at 4°C to pellet the precipitated proteins (contaminants).[3]
-
Collection of Supernatant: Carefully decant the supernatant, which contains the target protein, into a clean beaker.
-
Second Precipitation (Target Protein): Place the supernatant on a magnetic stirrer on ice. Slowly add more solid ammonium sulfate to reach a higher saturation percentage (e.g., 60-80%) that is known to precipitate the target protein.
-
Incubation and Centrifugation: Repeat steps 3 and 4 to precipitate and pellet the target protein.
-
Final Steps: Discard the supernatant. Resuspend the protein pellet in a minimal volume of the desired buffer for the next purification step (e.g., dialysis or chromatography).[3]
Nucleic Acid Extraction
While cationic surfactants like CTAB are more famous for nucleic acid extraction, specific protocols utilizing ammonium sulfate in the extraction buffer have been developed and proven effective, especially for small clinical samples.
Application Note: DNA Extraction from Paucicellular Samples
A method utilizing an ammonium sulfate-based DNA extraction buffer has been shown to be highly efficient for obtaining amplifiable DNA from a small number of cells, such as those from microdissected clinical specimens.[8][9] This method demonstrated a superior DNA yield and quality compared to some commercial kits, particularly when cell numbers were very low.[9] The resulting DNA proved suitable for downstream applications like PCR and mutation analysis (e.g., BRAF and EGFR mutations).[9][10] The buffer composition is simple and the protocol is rapid, making it a valuable alternative for molecular diagnostics where sample material is limited.[8]
Quantitative Data: Ammonium Sulfate DNA Extraction Buffer
| Component | Concentration | Purpose | Source |
| (NH₄)₂SO₄ | 16 mM | Salting out, DNA precipitation aid | [8] |
| Tris-HCl, pH 8.5 | 50 mM | Buffering agent | [8] |
| EDTA, pH 8.0 | 1 mM | Chelates divalent cations, inhibits DNases | [8] |
| Tween-20 | 0.5% | Non-ionic detergent, aids in cell lysis | [8] |
| Proteinase K | 200 µg/mL | Digests proteins, including DNases | [8] |
| Chelex-100 | 10% | Binds inhibitors of PCR | [8] |
Experimental Protocol: DNA Extraction from a Small Number of Cells
This protocol is adapted from a method developed for extracting DNA from microdissected cells or small tissue samples.[8]
Materials:
-
Cell sample (e.g., microdissected cells, fine-needle aspirate)
-
Ammonium Sulfate DNA Extraction Buffer (see table above)
-
Proteinase K (20 mg/mL stock)
-
Chelex-100 resin
-
0.2 mL PCR tubes
-
Thermocycler or heating block
-
Microcentrifuge
Procedure:
-
Sample Collection: Place the dissected cells or tissue into a 0.2 mL PCR tube.
-
Lysis Buffer Addition: Add 50 µL of the Ammonium Sulfate DNA Extraction Buffer to the tube.
-
Protein Digestion: Add Proteinase K to a final concentration of 200 µg/mL. Incubate the mixture at 56°C for 1 hour to digest cellular proteins.
-
Enzyme Inactivation and Chelation: Add 10% Chelex-100 to the tube. Heat the sample to 100°C for 20 minutes in a thermocycler to inactivate Proteinase K and allow the Chelex resin to bind PCR inhibitors.[8]
-
Final Centrifugation: Centrifuge the tube at 12,000 rpm for 10 minutes. The supernatant now contains the purified DNA.
-
Storage: Carefully transfer the supernatant to a new tube, avoiding the Chelex pellet. The DNA is now ready for downstream applications like PCR or can be stored at -20°C.
Pharmaceutical Formulation
Application Note: Excipient for Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[11][12] Surfactants are commonly used as excipients to overcome this challenge.[11] Alkyl sulfates, including this compound, can enhance drug solubility and dissolution through several mechanisms:
-
Micellar Solubilization: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drug molecules in their core, increasing the overall drug concentration in an aqueous solution.[11]
-
Improved Wettability: Surfactants can reduce the surface tension between the drug particles and the dissolution medium, improving the wettability and thus the dissolution rate of the API.[11]
These properties make this compound a candidate for use in various oral dosage forms, including tablets and self-emulsifying drug delivery systems (SEDDS), to improve the therapeutic performance of BCS Class II and IV drugs.[11][13]
Other Potential Applications (Limited Evidence)
Vaccine Adjuvants
While certain cationic lipids are used as vaccine adjuvants, there is currently no direct evidence in the reviewed literature to support the use of this compound for this purpose.[14][15] Adjuvants often work by forming a depot for the antigen and stimulating an innate immune response.[15][16]
Modulation of Signaling Pathways
The direct effect of this compound on specific intracellular signaling pathways is not well-documented. However, the ammonium ion itself has been shown to induce a pro-inflammatory response in macrophages at low doses, involving the activation of NF-κB and SAPK/JNK signaling cascades.[17] This effect is related to the ammonium ion and not the hexadecyl sulfate moiety. Below is a generalized diagram of a pro-inflammatory signaling pathway that can be activated by various stimuli, such as lipopolysaccharide (LPS), leading to the production of inflammatory cytokines.
References
- 1. Purity Determination by Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS): A Novel Application For Therapeutic Protein Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Ammonium Sulfate Concentration for Purification of Colorectal Cancer Vaccine Candidate Recombinant Protein GA733-FcK Isolated from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Hexadecanol, 1-(hydrogen sulfate), ammonium salt (1:1) | C16H37NO4S | CID 44554694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HEXADECYL SULFATE, [SODIUM SALT] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Development of an Ammonium Sulfate DNA Extraction Method for Obtaining Amplifiable DNA in a Small Number of Cells and Its Application to Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an ammonium sulfate DNA extraction method for obtaining amplifiable DNA in a small number of cells and its application to clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. future4200.com [future4200.com]
- 14. Vaccine adjuvants for infectious disease in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adjuvanted Modified Bacterial Antigens for Single-Dose Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [Effects of several inhibitors of intracellular signaling on production of cytokines and signal proteins in RAW 264.7 cells cultivated with low dose ammonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ammonium hexadecyl sulfate concentration for protein yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are resources to help optimize protein yield during extraction and purification, with a focus on the appropriate use of precipitating agents.
Clarification: Ammonium Sulfate vs. Ammonium Hexadecyl Sulfate for Protein Precipitation
A critical distinction must be made between two compounds with similar-sounding names:
-
Ammonium Sulfate ((NH₄)₂SO₄): A salt widely used for the "salting out" of proteins. It is a cornerstone of protein purification, enabling the separation of proteins based on their solubility at high salt concentrations.
-
This compound (Cetyl Sulfate, Ammonium Salt): A cationic surfactant (detergent). This type of molecule is more commonly associated with processes like DNA extraction, where it aids in lysing cells and removing unwanted components like polysaccharides. Its primary mechanism is to denature proteins and disrupt cell membranes, which is generally not desirable when the goal is to recover functional, properly folded proteins.
This guide will focus on the optimization of Ammonium Sulfate concentration for maximizing protein yield, as this is the scientifically established and widely practiced method. We will also briefly address the typical applications of cationic detergents like Cetyltrimethylammonium Bromide (CTAB), a close relative of this compound, to clarify their roles in a laboratory setting.
Frequently Asked Questions (FAQs) - Ammonium Sulfate Precipitation
Q1: What is the principle behind using ammonium sulfate to precipitate proteins?
Ammonium sulfate precipitation, also known as "salting out," is a method used to separate proteins based on their solubility.[1] At high concentrations, ammonium sulfate sequesters water molecules that would otherwise be available to keep the protein in solution. This increases hydrophobic interactions between protein molecules, causing them to aggregate and precipitate.[1] Since different proteins precipitate at different ammonium sulfate concentrations, this technique can be used for fractional precipitation to enrich the protein of interest.
Q2: At what temperature should I perform ammonium sulfate precipitation?
It is generally recommended to perform ammonium sulfate precipitation at a low temperature, typically around 4°C (on ice). This helps to minimize proteolytic degradation and maintain the stability of the target protein throughout the experiment.
Q3: Should I add solid ammonium sulfate or a saturated solution?
Both methods are acceptable, but adding a saturated ammonium sulfate solution is often preferred. Adding the solid form directly can lead to high local concentrations that may cause unwanted proteins to co-precipitate. If you do use solid ammonium sulfate, it should be added slowly and with gentle, constant stirring to ensure it dissolves evenly.[1]
Q4: How do I remove the ammonium sulfate after precipitation?
The high concentration of ammonium sulfate must be removed before downstream applications like ion-exchange chromatography. The most common methods for desalting are:
-
Dialysis: The resuspended protein pellet is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of a suitable buffer.
-
Gel Filtration Chromatography (Desalting Columns): This is a faster method where the protein solution is passed through a column that separates molecules based on size, effectively removing the smaller salt ions.
Q5: My protein of interest is not precipitating. What could be the issue?
Several factors could be at play:
-
Insufficient Ammonium Sulfate: The concentration may not be high enough to precipitate your specific protein. You may need to perform a trial with a higher saturation level.
-
Protein Concentration is Too Low: Ammonium sulfate precipitation is generally less effective for protein concentrations below 1 mg/mL.
-
pH is Not Optimal: The solubility of a protein is lowest at its isoelectric point (pI). Ensure the pH of your buffer is optimal for the precipitation of your target protein.
Q6: I am seeing very low protein recovery after resuspension. What can I do?
-
Incomplete Resuspension: The protein pellet may not be fully resolubilized. Try resuspending in a larger volume of buffer or a buffer with a different pH or ionic strength.
-
Protein Denaturation: While ammonium sulfate is generally considered to stabilize proteins, some proteins may be sensitive to high salt concentrations.
-
Precipitate Lost During Aspiration: Be careful when removing the supernatant after centrifugation, as the pellet can sometimes be loose.
Troubleshooting Guide: Ammonium Sulfate Precipitation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Yield | - Incorrect ammonium sulfate concentration.- Protein concentration is too low.- Suboptimal pH. | - Perform a pilot experiment with a range of ammonium sulfate concentrations (e.g., 20-80% saturation) to determine the optimal precipitation point for your protein.- Concentrate the initial protein solution if possible.- Adjust the buffer pH. |
| Poor Purity / Contamination | - Co-precipitation of unwanted proteins.- Inefficient fractional precipitation. | - Add solid ammonium sulfate very slowly or use a saturated solution to avoid localized high concentrations.- Perform a multi-step fractional precipitation. For example, precipitate and discard unwanted proteins at a lower ammonium sulfate concentration, then increase the concentration to precipitate the protein of interest. |
| Protein Pellet Won't Dissolve | - Protein has aggregated irreversibly.- Inappropriate resuspension buffer. | - Try resuspending in a buffer containing mild detergents or chaotropic agents (e.g., low concentrations of urea), but be aware this may affect protein activity.- Optimize the pH and ionic strength of the resuspension buffer. |
| Sample Volume Increases Significantly | - This is an expected outcome when adding a saturated ammonium sulfate solution. | - Be sure to account for the volume change when calculating the final concentration. Online calculators are available for this purpose. |
Experimental Protocol: Fractional Ammonium Sulfate Precipitation
This protocol provides a general workflow for optimizing protein yield through fractional precipitation.
Materials:
-
Protein extract
-
Saturated Ammonium Sulfate solution (at 4°C)
-
Stir plate and stir bar
-
Centrifuge capable of 10,000 x g
-
Resuspension buffer (e.g., Phosphate-Buffered Saline, Tris buffer)
-
Ice bucket
Procedure:
-
Initial Setup: Place the protein extract in a beaker with a stir bar on a stir plate in an ice bucket. The stirring should be slow and steady.
-
First Cut (e.g., 30% Saturation): Slowly add the calculated volume of saturated ammonium sulfate solution dropwise to reach the first desired saturation percentage.
-
Equilibration: Allow the solution to stir gently on ice for at least 30 minutes to an hour to allow for protein precipitation.
-
Centrifugation: Transfer the solution to centrifuge tubes and spin at 10,000 x g for 20-30 minutes at 4°C.
-
Collection: Carefully decant the supernatant into a clean, chilled beaker. The pellet contains proteins that precipitated at this first concentration. If your protein of interest is not expected to precipitate at this stage, this pellet can be discarded.
-
Second Cut (e.g., 60% Saturation): Place the supernatant from the previous step back on the stir plate on ice. Add more saturated ammonium sulfate solution to reach the next desired concentration.
-
Repeat Steps 3 & 4.
-
Resuspension: After centrifugation, discard the supernatant. The pellet now contains the protein fraction that precipitated between 30% and 60% saturation. Resuspend this pellet in a minimal volume of your chosen resuspension buffer.
-
Desalting: Proceed with dialysis or gel filtration to remove the excess ammonium sulfate.
Optimization of Ammonium Sulfate Concentration
| % Saturation | Protein Fraction Precipitated | Typical Use |
| 0-30% | Proteins with low solubility in high salt | Often used to remove certain contaminants. |
| 30-60% | Many common proteins of interest | A common range to start optimization for a new protein. |
| 60-80% | Proteins with high solubility in high salt | Used if the protein of interest did not precipitate at lower concentrations. |
Note: The optimal saturation percentages for any given protein must be determined empirically.
The Role of Cationic Detergents (e.g., CTAB)
Cationic detergents like Cetyltrimethylammonium Bromide (CTAB) are primarily used in molecular biology for DNA extraction from plant and fungal tissues.[2][3] Their function in this context is to:
-
Lyse Cells: The detergent properties help to break down cell membranes.
-
Denature Proteins: They disrupt protein structure, which is beneficial for removing them during DNA purification.[2]
-
Remove Polysaccharides: CTAB can form complexes with polysaccharides, facilitating their removal.[4]
Because they are strong denaturants, cationic detergents are generally not suitable for precipitating proteins when the goal is to maintain their native structure and biological activity.
Visualizing the Workflow
Below are diagrams illustrating the experimental workflow for ammonium sulfate precipitation and the logical steps for troubleshooting common issues.
Caption: Workflow for fractional ammonium sulfate precipitation.
Caption: Troubleshooting logic for ammonium sulfate precipitation.
References
Technical Support Center: Troubleshooting Protein Degradation with Ammonium Hexadecyl Sulfate
Welcome to the technical support center for troubleshooting protein degradation when using ammonium hexadecyl sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during protein extraction, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact proteins?
This compound is a cationic surfactant. Its long sixteen-carbon (hexadecyl) chain gives it strong detergent properties, allowing it to disrupt cell membranes and solubilize proteins. However, these same properties can also lead to protein denaturation and aggregation if not used under optimal conditions. The positively charged ammonium headgroup can interact with negatively charged residues on a protein's surface, potentially altering its conformation.
Q2: When should I use this compound in my protein experiments?
This compound is typically employed in protocols requiring robust cell lysis, particularly for solubilizing membrane-associated proteins. It can also be used in certain protein precipitation protocols, although its denaturing properties require careful consideration.
Q3: My protein is precipitating out of solution after using a lysis buffer containing this compound. What could be the cause?
Protein precipitation in the presence of cationic surfactants like this compound can be caused by several factors:
-
Concentration of the surfactant: High concentrations of the surfactant can lead to extensive protein unfolding, exposing hydrophobic regions that then aggregate.
-
pH of the buffer: If the buffer pH is close to the isoelectric point (pI) of your protein, its solubility will be at its minimum, increasing the likelihood of precipitation.
-
Ionic strength of the buffer: Low salt concentrations can enhance unfavorable electrostatic interactions between the cationic surfactant and the protein, leading to aggregation.
-
Temperature: Suboptimal temperatures during lysis and subsequent steps can contribute to protein instability.
Q4: Can this compound interfere with downstream applications like mass spectrometry?
Yes, surfactants are known to interfere with downstream mass spectrometry analysis by suppressing the signal.[1] It is crucial to remove surfactants like this compound before analysis. This can be achieved through methods like protein precipitation (e.g., with acetone or a chloroform/methanol mixture), or the use of specialized clean-up columns.[1]
Troubleshooting Guides
Issue 1: Protein Aggregation and Precipitation During or After Cell Lysis
Symptoms:
-
Visible cloudiness or precipitate in the lysate.
-
Low protein yield in the soluble fraction after centrifugation.
-
Inconsistent results in downstream assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Surfactant concentration is too high. | Decrease the concentration of this compound in your lysis buffer. Start with a concentration just above its critical micelle concentration (CMC) and optimize from there. |
| Buffer pH is near the protein's pI. | Adjust the pH of your lysis buffer to be at least 1-2 units away from your protein's isoelectric point (pI).[2] |
| Low ionic strength. | Increase the salt concentration (e.g., NaCl) in your lysis buffer to 150-500 mM to minimize non-specific electrostatic interactions.[3] |
| Suboptimal temperature. | Perform all lysis and subsequent clarification steps at 4°C to minimize protein denaturation and degradation.[4] |
| Disulfide bond aggregation. | Include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol in your lysis buffer to prevent the formation of intermolecular disulfide bonds. |
| Hydrophobic interactions. | Consider adding a non-ionic or zwitterionic surfactant at a low concentration to help solubilize protein aggregates without causing further denaturation.[2] |
Issue 2: Low Protein Yield After Precipitation
Symptoms:
-
The amount of protein recovered after precipitation is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete precipitation. | Optimize the concentration of the precipitating agent (e.g., ammonium sulfate). Different proteins precipitate at different salt concentrations.[5] Perform a trial with a range of concentrations to determine the optimal percentage for your protein of interest. |
| Protein concentration is too low for efficient precipitation. | If your initial protein concentration is very low, precipitation may be inefficient.[6] Consider concentrating your sample before precipitation using methods like ultrafiltration. |
| Loss of precipitate during centrifugation. | Ensure you are using the correct centrifugation speed and time. For precipitates with lower density, such as those containing lipids or detergents, a swing-out rotor may be beneficial.[5] |
| Precipitate is not fully redissolved. | After precipitation, ensure the pellet is fully resuspended in the appropriate buffer. Gentle vortexing or pipetting may be necessary. The choice of resuspension buffer is also critical for maintaining solubility. |
Experimental Protocols
Protocol 1: General Cell Lysis with a Cationic Surfactant-Based Buffer
This protocol is adapted from methods using the similar cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), and can be used as a starting point for this compound.[7] Optimization for your specific protein and cell type is crucial.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold Lysis Buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled tube.
Protocol 2: Ammonium Sulfate Precipitation of Proteins
This is a general protocol for precipitating proteins using ammonium sulfate.[8] The optimal percentage of ammonium sulfate saturation must be determined empirically for each protein.
Materials:
-
Saturated Ammonium Sulfate solution.
-
Protein solution.
-
Stir plate and magnetic stir bar.
-
Centrifuge.
Procedure:
-
Place the protein solution in a beaker on a stir plate at 4°C.
-
Slowly add the saturated ammonium sulfate solution dropwise while gently stirring to reach the desired saturation percentage.
-
Continue stirring for at least 30 minutes at 4°C to allow for protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant.
-
Resuspend the protein pellet in a minimal volume of the desired buffer.
Signaling Pathways and Workflows
Cellular Stress and Protein Degradation
The use of harsh detergents like this compound can induce cellular stress, potentially activating pathways involved in protein degradation. Two key pathways are the Ubiquitin-Proteasome Pathway and the Stress-Activated Protein Kinase (SAPK) pathways, such as JNK and p38 MAPK.
Workflow for Investigating Protein Degradation:
Caption: A general experimental workflow for studying the effects of this compound on protein degradation.
Ubiquitin-Proteasome Pathway
This is the primary pathway for the degradation of most intracellular proteins.[9] Proteins targeted for degradation are tagged with a chain of ubiquitin molecules, which is recognized by the proteasome for degradation.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
JNK and p38 MAPK Signaling Pathways
These pathways are activated by various cellular stresses, including membrane damage, and can lead to downstream events that influence protein stability and degradation.[10][11]
References
- 1. Effect of Surfactant Hydrophobicity on the Pathway for Unfolding of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. Protein-cationic detergent interaction. Interaction of bovine serum albumin and other proteins with alkylpyridinium bromides studied by viscosity, gel filtration and spin-label methods. | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane-destabilizing activity of pH-responsive cationic lysine-based surfactants: role of charge position and alkyl c… [ouci.dntb.gov.ua]
Technical Support Center: Removal of Ammonium Hexadecyl Sulfate After Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with removing Ammonium Hexadecyl Sulfate (AHS) following protein precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of this compound from protein precipitates.
| Issue | Potential Cause | Recommended Solution |
| Poor protein recovery after washing | 1. Protein pellet is not firmly packed. 2. Wash solvent is too harsh, causing protein denaturation and loss. 3. Excessive washing steps. | 1. Ensure complete precipitation and firm pelleting by optimizing centrifugation speed and time. 2. Use pre-chilled solvents for washing and minimize exposure time. Consider a less polar organic solvent. 3. Reduce the number of wash steps or the volume of wash solvent. |
| High residual AHS in the final protein sample | 1. Inefficient washing of the protein pellet. 2. AHS is strongly bound to the protein. 3. Insufficient volume of wash solvent. | 1. Ensure thorough resuspension of the pellet during each wash step. 2. Consider using a wash buffer containing a low concentration of a non-ionic detergent to disrupt AHS-protein interactions, followed by a final wash with organic solvent. 3. Increase the volume of the wash solvent to at least 5-10 times the pellet volume for each wash. |
| Protein aggregation after AHS removal | 1. Rapid removal of AHS leading to protein misfolding. 2. The pH of the resuspension buffer is at the isoelectric point (pI) of the protein. | 1. Perform a gradual solvent exchange from the wash solvent to the final resuspension buffer. 2. Ensure the pH of the final resuspension buffer is at least one pH unit away from the protein's pI. |
| Difficulty in resuspending the protein pellet | 1. Protein has been denatured and aggregated during precipitation or washing. 2. The pellet has been over-dried. | 1. Use a denaturing resuspension buffer (e.g., containing urea or guanidinium chloride) followed by dialysis or buffer exchange to refold the protein. 2. Avoid completely drying the pellet. A slightly damp pellet is easier to resuspend. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein precipitation?
This compound (also known as cetyl ammonium sulfate) is a cationic surfactant. It is sometimes used in protein purification protocols to selectively precipitate proteins based on their charge and hydrophobic properties. The interaction between the positively charged ammonium head group of AHS and negatively charged regions of a protein, along with hydrophobic interactions, can lead to the formation of an insoluble protein-surfactant complex.
Q2: What are the common methods to remove this compound after precipitation?
The most common methods for removing AHS from a protein precipitate include:
-
Organic Solvent Washing: This is a widely used and effective method. Solvents like acetone or ethanol can solubilize AHS while the protein remains precipitated.[1][2][3]
-
Detergent Removal Resins: These are commercially available resins that specifically bind and remove surfactants from solution.
-
Ion-Exchange Chromatography: This technique can be used to separate the positively charged AHS from the protein based on their charge differences.
Q3: How do I choose the best method for my experiment?
The choice of method depends on several factors, including the properties of your protein of interest, the downstream application, and the required level of purity.
-
Organic solvent washing is a good starting point due to its simplicity and cost-effectiveness.
-
Detergent removal resins are highly efficient and are suitable for applications where very low residual surfactant levels are critical, such as mass spectrometry.
-
Ion-exchange chromatography can be integrated into a larger purification workflow and offers high specificity.
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q5: How can I quantify the amount of residual this compound in my protein sample?
Several analytical techniques can be used to quantify residual AHS:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for detecting and quantifying surfactants.[7]
-
Colorimetric Assays: Certain dye-based assays can be used for the quantification of cationic surfactants.
Experimental Protocol: Organic Solvent Washing for AHS Removal
This protocol provides a general procedure for removing this compound from a protein precipitate using an organic solvent wash.
Materials:
-
Protein precipitate containing AHS
-
Ice-cold acetone or ethanol (ACS grade or higher)
-
Resuspension buffer (appropriate for the downstream application)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Pellet the Protein: Centrifuge the protein-AHS mixture at a sufficient speed and duration to obtain a firm pellet (e.g., 10,000 x g for 10 minutes at 4°C).
-
Discard Supernatant: Carefully decant and discard the supernatant containing the bulk of the AHS.
-
First Wash:
-
Add 10 volumes of ice-cold acetone or ethanol to the pellet.
-
Vortex thoroughly to completely resuspend the pellet.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant.
-
-
Second Wash (and subsequent washes):
-
Repeat the wash step (Step 3) one to two more times to ensure maximum removal of AHS. The number of washes can be optimized based on the required purity.
-
-
Dry the Pellet: After the final wash, carefully remove as much of the solvent as possible without disturbing the pellet. Allow the pellet to air-dry for a short period (5-10 minutes). Do not over-dry the pellet , as this can make it difficult to resuspend.
-
Resuspend the Protein: Add the desired volume of your chosen resuspension buffer and gently vortex or pipette up and down to dissolve the protein pellet.
Quantitative Data Summary
The efficiency of AHS removal will depend on the specific protein and experimental conditions. The following table provides an estimated efficiency for common removal methods based on data for similar surfactants.
| Removal Method | Estimated Removal Efficiency | Key Considerations |
| Organic Solvent Washing (2-3 washes) | 80-95% | Efficiency depends on the number of washes and the thoroughness of pellet resuspension. |
| Detergent Removal Resin | >95% | Can be highly effective but may require optimization for specific proteins. |
| Ion-Exchange Chromatography | >98% | Offers high specificity but is a more complex and time-consuming procedure. |
Visualizing the Workflow
The following diagram illustrates the decision-making process for removing this compound from a protein precipitate.
This second diagram illustrates a typical signaling pathway that might be studied after protein purification, emphasizing the importance of removing interfering substances like AHS.
References
- 1. Precipitation Procedures [sigmaaldrich.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 5. Critical micelle concentration values for different surfactants measured with solid‐phase microextraction fibers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ammonium Hexadecyl Sulfate for Preventing Protein Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ammonium hexadecyl sulfate and other long-chain alkyl sulfates to prevent protein aggregation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent protein aggregation?
This compound is a cationic surfactant. While specific data on this compound is limited in the literature, its properties can be inferred from the well-documented use of its sodium counterpart, sodium hexadecyl sulfate (SHS). These long-chain alkyl sulfates are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head group and a long hydrophobic (water-fearing) tail.
Protein aggregation is often driven by the exposure of hydrophobic patches on the protein surface, which can interact with each other, leading to the formation of aggregates.[1] Long-chain alkyl sulfates can prevent this in two primary ways:
-
Binding to hydrophobic regions: The hydrophobic tails of the surfactant molecules can bind to the exposed hydrophobic patches on the protein surface. This masks the hydrophobic areas and prevents protein-protein interactions that lead to aggregation.[2]
-
Formation of micelles: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. Proteins can be encapsulated within these micelles, effectively isolating them from each other.
Q2: When should I consider using this compound?
This compound, or more commonly available long-chain alkyl sulfates like sodium hexadecyl sulfate, can be particularly useful in techniques like capillary gel electrophoresis (CGE) to prevent the formation of method-induced protein aggregates.[3][4] These surfactants have a higher affinity for proteins compared to shorter-chain surfactants like sodium dodecyl sulfate (SDS), which can lead to more effective prevention of aggregation artifacts.[3] They can also be considered in situations where other methods to prevent aggregation, such as optimizing buffer pH or ionic strength, have failed.[1]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution.[5] Below the CMC, surfactant molecules exist primarily as monomers. Above the CMC, any additional surfactant will predominantly form micelles.[5]
Knowing the CMC is crucial because the mechanism of protein stabilization can differ below and above this concentration. Working at concentrations around or slightly above the CMC is often a good starting point for preventing aggregation.
Q4: Are there any potential downsides to using this compound?
Yes, there are potential drawbacks to consider:
-
Protein denaturation: Surfactants, especially ionic ones, can denature proteins by disrupting their tertiary structure. The extent of denaturation depends on the specific protein, the surfactant concentration, and the experimental conditions.
-
Interference with downstream applications: The presence of surfactants can interfere with certain assays or analytical techniques. It may be necessary to remove the surfactant after it has served its purpose of preventing aggregation.
-
Artifacts in analysis: While they can prevent certain types of aggregation, surfactants can also introduce their own artifacts in techniques like mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein still aggregates after adding this compound. | - Surfactant concentration is too low. - The pH of the buffer is at or near the protein's isoelectric point (pI). - The ionic strength of the buffer is not optimal. | - Gradually increase the surfactant concentration. Consider working above the CMC. - Adjust the buffer pH to be at least one unit away from the protein's pI.[1] - Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).[1] |
| Loss of protein activity. | - Surfactant is denaturing the protein. - The surfactant concentration is too high. | - Use the minimum effective concentration of the surfactant. - Screen other, less denaturing (e.g., non-ionic) surfactants. - Consider adding stabilizing osmolytes like glycerol or sorbitol.[1] |
| Precipitation is observed when adding the surfactant. | - The surfactant itself is not soluble under the current buffer conditions (e.g., low temperature). - The surfactant is "salting out" the protein. | - Ensure the working temperature is above the Krafft point of the surfactant. - Prepare a concentrated stock solution of the surfactant and add it slowly to the protein solution while gently stirring. - Reduce the salt concentration in the buffer. |
| Interference with downstream assays (e.g., mass spectrometry, enzymatic assays). | - The surfactant is physically present and interfering with the assay. | - Remove the surfactant using methods like dialysis, diafiltration, or hydrophobic interaction chromatography. - Use a surfactant-compatible assay kit if available. |
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Various Surfactants
| Surfactant | Abbreviation | Alkyl Chain Length | CMC (mM in water at 25°C) |
| Sodium Dodecyl Sulfate | SDS | 12 | ~8.2[5][6] |
| Sodium Tetradecyl Sulfate | STS | 14 | ~2.1 |
| Sodium Hexadecyl Sulfate | SHS | 16 | ~0.5 |
| Sodium Octyl Sulfate | SOS | 8 | ~130 |
Note: The CMC of this compound is expected to be similar to that of sodium hexadecyl sulfate. The CMC can be affected by buffer composition, ionic strength, and temperature.[5][7]
Experimental Protocols
General Protocol for Screening Surfactants to Prevent Protein Aggregation
This protocol provides a general framework for testing the effectiveness of a surfactant like this compound in preventing protein aggregation.
1. Materials:
- Purified protein of interest
- This compound (or Sodium hexadecyl sulfate)
- A series of buffers with varying pH and ionic strengths
- Other potential additives (e.g., glycerol, L-arginine)
- Instrumentation for detecting aggregation (e.g., dynamic light scattering (DLS), size-exclusion chromatography (SEC), or a spectrophotometer for turbidity measurements).
2. Procedure:
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of surfactant action.
Experimental Workflow for Screening Surfactants
Caption: Surfactant screening workflow.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Minimization of artifact protein aggregation using tetradecyl sulfate and hexadecyl sulfate in capillary gel electrophoresis under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of covalent aggregate quantification of protein therapeutics by non-reducing capillary gel electrophoresis using sodium hexadecyl sulfate (CE-SHS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Ammonium hexadecyl sulfate interference in downstream applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the interference of ammonium hexadecyl sulfate in common downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my experiments?
This compound (also known as cetyl sulfate ammonium salt) is a cationic surfactant. Its amphipathic nature, possessing both a long hydrophobic hydrocarbon tail and a polar sulfate head group, allows it to solubilize and stabilize molecules.[1] However, these same properties can cause significant interference in sensitive downstream applications by interacting with proteins, nucleic acids, and other biomolecules, as well as affecting the performance of analytical instrumentation.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q3: At a high level, what are the common downstream applications affected by this compound?
This compound can interfere with a wide range of applications, including:
-
Mass Spectrometry (MS): Causes ion suppression, adduct formation, and background noise.
-
Protein Quantification Assays (e.g., Bradford, BCA): Can lead to inaccurate protein concentration measurements by interacting with reagents or the protein itself.[3][4]
-
Enzyme-Linked Immunosorbent Assays (ELISA): May increase non-specific binding, leading to high background, or inhibit antigen-antibody binding, resulting in reduced signal.[5]
-
Polymerase Chain Reaction (PCR): Can inhibit polymerase activity, leading to reduced or no amplification.
-
Gel Electrophoresis (SDS-PAGE, Agarose): May cause band smearing, distortion ("smiling"), or altered migration of proteins and nucleic acids.[6][7][8]
Troubleshooting Guides by Application
Mass Spectrometry
Issue: Poor signal intensity, high background, or unexpected adduct peaks in my mass spectra.
Cause: Cationic surfactants like this compound are notoriously problematic for mass spectrometry. They can suppress the ionization of target analytes, form adducts with peptides or other molecules, and contaminate the ion source, leading to high background noise.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mass spectrometry.
Solutions & Mitigation Strategies:
| Removal Method | Principle | Best For | Considerations |
| Protein Precipitation | Protein is precipitated out of solution using an organic solvent (e.g., acetone) or acid (e.g., TCA), leaving the surfactant behind in the supernatant. | Protein samples, especially when concentration is also desired. | Can cause protein denaturation, making resolubilization difficult. Not suitable for peptides.[10][11][12] |
| Detergent Removal Resins | Specialized resins that bind to detergents, allowing for their removal from the sample. | Both protein and peptide samples. | Highly efficient for a broad range of detergents. Can be performed in spin columns for ease of use.[6] |
| Ion-Exchange Chromatography | For cationic surfactants, a cation-exchange resin can be used to bind the surfactant while allowing the analyte (if it has a different charge at the chosen pH) to flow through. | Samples where the analyte has a different charge than the surfactant. | Requires careful selection of resin and buffer pH to ensure differential binding.[13] |
Experimental Protocol: Acetone Precipitation of Proteins
-
Preparation: Cool the required volume of acetone (at least four times your sample volume) to -20°C. Ensure you are using acetone-compatible polypropylene tubes.[10][14][15]
-
Precipitation: Place your protein sample in the tube and add four volumes of the cold acetone.
-
Incubation: Vortex the tube and incubate at -20°C for at least 60 minutes. For very dilute samples, an overnight incubation can improve recovery.[14]
-
Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[15]
-
Supernatant Removal: Carefully decant the supernatant, which contains the this compound, without disturbing the protein pellet.
-
Drying: Allow the pellet to air-dry in the uncapped tube for up to 30 minutes. Do not over-dry, as this can make the pellet difficult to redissolve.[10]
-
Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream mass spectrometry analysis.
Protein Quantification Assays (Bradford & BCA)
Issue: Inaccurate protein concentration readings (either too high or too low).
Cause: Cationic surfactants can interfere with protein assays. In the Bradford assay, detergents can lead to precipitation of the Coomassie dye reagent.[4] In the BCA assay, while more tolerant to detergents than Bradford, high concentrations of surfactants can still interfere, and ammonium ions themselves can diminish the color development.[3][4][16]
Troubleshooting Guide:
| Assay | Problem | Cause of Interference | Solution |
| Bradford | Inaccurate readings, precipitate formation. | Surfactant interacts with Coomassie dye. | Dilute the sample to reduce surfactant concentration. Use a detergent-compatible Bradford assay formulation. Alternatively, precipitate the protein to remove the surfactant prior to the assay. |
| BCA | Diminished color development. | Ammonium ions can interfere with the reaction. High surfactant concentrations can also have an effect. | Dilute the sample. If interference persists, use protein precipitation (TCA or acetone) to clean up the sample before the assay.[16][17] |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background signal or low specific signal.
Cause: Cationic surfactants can cause non-specific binding of antibodies to the plate, leading to high background.[18] They can also interfere with the specific antigen-antibody interaction, reducing the desired signal. Detergents may also compete with the antigen for binding sites on the microplate surface.[19]
Mitigation Strategy:
Caption: Strategy to mitigate ELISA interference.
Key Recommendations:
-
Dilution: Dilute your sample to lower the concentration of this compound, ideally below its CMC.
-
Washing: Increase the number and stringency of wash steps. Using a wash buffer containing a non-ionic surfactant like Tween-20 (typically at 0.05%) can help reduce non-specific binding caused by the cationic surfactant.[5]
-
Blocking: Ensure optimal blocking of the plate. Sometimes, a protein-free blocking buffer can reduce non-specific interactions.
Polymerase Chain Reaction (PCR)
Issue: Reduced or no amplification of the target nucleic acid.
Cause: Cationic surfactants can interact with negatively charged DNA and with the polymerase enzyme, inhibiting the PCR reaction. This interaction can prevent primer annealing or block polymerase activity.
Troubleshooting Steps:
-
Assess Inhibition: Run a control reaction with a known template and primers, spiking in a similar concentration of this compound to confirm it is the inhibitor.
-
Dilute the Template: The simplest approach is to dilute the DNA/RNA template. This will also dilute the surfactant, potentially to a non-inhibitory concentration.
-
Sample Cleanup: If dilution is not feasible (e.g., low concentration of target nucleic acid), a cleanup step is necessary. Standard nucleic acid purification kits (silica-based columns) are often effective at removing surfactants and other contaminants.
Gel Electrophoresis
Issue: Smeared bands, "smiling" or "frowning" bands, or altered migration patterns.
Cause: Residual cationic surfactants in the sample can bind to proteins or nucleic acids, altering their charge and/or conformation. This leads to improper migration in the electric field. High salt content from the ammonium sulfate salt can also lead to distorted bands due to uneven heat distribution.[8]
Troubleshooting Tips:
-
Sample Cleanup: Before loading, ensure the sample is free from excess surfactant. For proteins, acetone precipitation is an effective cleanup method.[10][11][12][15] For nucleic acids, standard purification/cleanup kits should be used.
-
Reduce Voltage: If bands are distorted ("smiling"), reducing the voltage during the run can minimize heating effects that exacerbate the issue.[8][20]
-
Load Less Sample: Overloading the wells can contribute to streaking and band distortion. Try loading a smaller amount of your sample.[7]
References
- 1. Buy this compound | 4696-47-3 [smolecule.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protein Gel Electrophoresis Tips and Troubleshooting Guide [aldrin.tripod.com]
- 7. 9 Tips to Troubleshoot Challenges in Gel Electrophoresis [igenels.com]
- 8. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. Precipitation Procedures [sigmaaldrich.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Acetone Precipitation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cationic antigens. Problems associated with measurement by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. m.youtube.com [m.youtube.com]
Improving solubility of protein pellets from Ammonium hexadecyl sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with protein pellet solubility after precipitation with ammonium hexadecyl sulfate.
Frequently Asked Questions (FAQs)
Q1: Why is my protein pellet difficult to dissolve after precipitation with this compound?
This compound is a cationic surfactant that can cause proteins to precipitate by neutralizing their surface charges and through hydrophobic interactions. This can sometimes lead to the formation of tight aggregates that are challenging to resolubilize. The long alkyl chain of the surfactant can interact extensively with hydrophobic regions of the protein, potentially causing denaturation and aggregation.
Q2: What is the fundamental difference between precipitation with this compound and ammonium sulfate?
Ammonium sulfate is a salt that causes "salting out" of proteins at high concentrations by competing for water molecules, which reduces protein solubility and promotes precipitation while generally maintaining the protein's native structure.[1] In contrast, this compound is a detergent that precipitates proteins through a combination of electrostatic and hydrophobic interactions, which can lead to denaturation.[2][3]
Q3: Can I use the same resolubilization buffers for pellets from this compound and ammonium sulfate precipitation?
Not always. Pellets from ammonium sulfate precipitation can often be redissolved in standard buffers.[1] However, pellets formed by detergent precipitation, such as with this compound, may require more stringent buffer conditions, including the use of denaturants, detergents, or organic solvents to disrupt the strong interactions between the protein and the precipitating agent.[4][5][6]
Q4: What are the initial signs that my protein pellet may be difficult to solubilize?
A very dense, hard-packed, or opaque white pellet can be an indicator of poor solubility.[7] If the pellet does not start to disperse after adding the initial volume of buffer and gentle agitation, you may have a solubility issue.
Troubleshooting Guides
Issue 1: Protein pellet does not dissolve in standard buffer.
Your protein pellet remains largely intact or forms a cloudy suspension after adding your standard resuspension buffer.
Workflow for Troubleshooting Poor Pellet Solubility
Caption: A logical workflow for troubleshooting insoluble protein pellets.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Protocol |
| Insufficient Buffer Volume or Agitation | Increase buffer volume and use mechanical disruption. | 1. Start by adding a volume of resuspension buffer equal to the original sample volume. 2. Pipette the solution up and down vigorously over the pellet. 3. Vortex the sample for 1-2 minutes. 4. If the pellet persists, consider brief sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).[8] |
| Inappropriate Buffer pH or Ionic Strength | Optimize the pH and salt concentration of the resuspension buffer. | 1. Test a range of pH values for your buffer, typically +/- 1-2 pH units from the protein's isoelectric point (pI) to increase net charge and repulsion.[5] 2. Experiment with adding inorganic salts like NaCl or KCl (50-500 mM) to the buffer, as this can help solubilize protein-surfactant complexes.[9][10] |
| Strong Hydrophobic Interactions | Include additives that disrupt hydrophobic interactions. | 1. Non-ionic or Zwitterionic Detergents: Add a mild detergent like Triton X-100 (0.1-1%), CHAPS (0.1-1%), or NP-40 (0.1-1%) to the resuspension buffer.[5][6] 2. Organic Solvents: Incorporate a low percentage of an organic solvent such as isopropanol (5%) or ethylene glycol (10%) in your buffer.[4] 3. Urea/Guanidine-HCl: For very stubborn pellets, use denaturing agents like 2-8 M urea or 2-6 M guanidine-HCl.[8] Note that this will denature your protein. |
| Presence of Disulfide Bonds | Add a reducing agent to the buffer. | 1. Supplement your resuspension buffer with a reducing agent such as Dithiothreitol (DTT) at 1-10 mM or β-mercaptoethanol (BME) at 5-20 mM. |
| Incorrect Temperature | Optimize the incubation temperature. | 1. Most proteins are more soluble at room temperature or 37°C than at 4°C. Try incubating your sample at a higher temperature for 30-60 minutes with gentle agitation.[7] However, be mindful of potential protein degradation. |
Issue 2: The protein dissolves initially but then precipitates out of solution.
This can occur if the buffer conditions are not optimal for maintaining long-term solubility.
Signaling Pathway of Protein Aggregation
Caption: The pathway from a native protein to an insoluble precipitate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Protocol |
| Suboptimal Buffer Conditions | Re-evaluate and adjust buffer components for long-term stability. | 1. pH: Ensure the buffer pH is at least one unit away from the protein's pI. 2. Ionic Strength: Maintain an optimal salt concentration (e.g., 150-300 mM NaCl) to prevent both aggregation and "salting out".[5] |
| Protein Concentration is Too High | Reduce the final protein concentration. | 1. After initial solubilization, dilute the protein solution to a lower concentration before storage. |
| Absence of Stabilizing Agents | Include cryoprotectants or other stabilizing additives. | 1. Glycerol: Add glycerol to a final concentration of 10-20% to stabilize the protein.[5] 2. Sugars: Sucrose or trehalose at concentrations of 0.1-0.5 M can also enhance protein stability. |
| Protease Activity | Add protease inhibitors. | 1. If not already present, add a protease inhibitor cocktail to your resuspension buffer to prevent degradation that can lead to aggregation. |
Experimental Protocols
Protocol 1: Systematic Buffer Optimization for Pellet Solubilization
This protocol outlines a systematic approach to identify an effective resuspension buffer.
-
Prepare a set of resuspension buffers:
-
Base Buffer: 50 mM Tris-HCl, pH 7.5.
-
Buffer Variants (prepare separately):
-
Base buffer + 150 mM NaCl
-
Base buffer + 500 mM NaCl
-
Base buffer + 1% Triton X-100
-
Base buffer + 2 M Urea
-
Base buffer + 5 mM DTT
-
Base buffer + 10% Glycerol
-
-
-
Aliquot the protein pellet: If you have a large pellet, divide it into smaller, equal portions.
-
Test each buffer:
-
Add an equal volume of each test buffer to a pellet aliquot.
-
Incubate at room temperature for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
-
Analyze the results:
-
Measure the protein concentration in each supernatant using a Bradford or BCA assay.
-
Run a small volume of each supernatant on an SDS-PAGE gel to visually assess the amount of solubilized protein.
-
-
Combine effective components: Based on the results, create a new buffer formulation that combines the most effective additives.
Protocol 2: Stepwise Dialysis for Refolding Denatured Protein
If strong denaturants like urea or guanidine-HCl were required for solubilization, this protocol can be used to attempt to refold the protein.
-
Solubilize the pellet: Dissolve the protein pellet in a buffer containing 6 M Guanidine-HCl or 8 M Urea, along with a reducing agent if necessary.
-
Prepare dialysis buffers:
-
Dialysis Buffer 1: Base buffer + 4 M Guanidine-HCl/Urea
-
Dialysis Buffer 2: Base buffer + 2 M Guanidine-HCl/Urea
-
Dialysis Buffer 3: Base buffer + 1 M Guanidine-HCl/Urea
-
Dialysis Buffer 4: Base buffer
-
-
Perform stepwise dialysis:
-
Place the solubilized protein in a dialysis cassette.
-
Dialyze against Dialysis Buffer 1 for 4-6 hours at 4°C.
-
Transfer the cassette to Dialysis Buffer 2 and dialyze for 4-6 hours.
-
Repeat for Dialysis Buffer 3.
-
Finally, dialyze against the final base buffer overnight at 4°C with at least one buffer change.
-
-
Assess solubility and activity: After dialysis, centrifuge the sample to remove any precipitated protein and, if applicable, perform an activity assay.
Quantitative Data Summary
The following table summarizes the potential effects of various additives on protein pellet solubility, based on general principles of protein chemistry. The actual effectiveness will be protein-dependent.
| Additive | Typical Concentration Range | Mechanism of Action | Expected Impact on Solubility |
| NaCl/KCl | 50 - 500 mM | Reduces non-specific electrostatic interactions and can disrupt protein-surfactant complexes.[9][10] | Moderate to High |
| Triton X-100 / NP-40 | 0.1 - 1.0% (v/v) | Non-ionic detergents that disrupt hydrophobic interactions without extensive denaturation.[5][6] | High |
| CHAPS | 0.1 - 1.0% (w/v) | Zwitterionic detergent that is effective at solubilizing proteins while being compatible with downstream applications like IEF.[3] | High |
| Urea | 2 - 8 M | Chaotropic agent that disrupts hydrogen bonds and unfolds proteins.[8] | Very High (Denaturing) |
| Guanidine-HCl | 2 - 6 M | Strong chaotropic agent that denatures proteins. | Very High (Denaturing) |
| DTT / BME | 1 - 10 mM / 5 - 20 mM | Reducing agents that break disulfide bonds. | Variable (Protein-dependent) |
| Glycerol | 10 - 20% (v/v) | Osmolyte that stabilizes protein structure and can increase solubility.[5] | Moderate |
| Ethylene Glycol | 5 - 10% (v/v) | Polarity-reducing agent that can weaken hydrophobic interactions.[4] | Moderate |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fractionation of protein, RNA, and plasmid DNA in centrifugal precipitation chromatography using cationic surfactant CTAB containing inorganic salts NaCl and NH(4)Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing foaming with Ammonium hexadecyl sulfate in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammonium Hexadecyl Sulfate. The information is designed to help you minimize foaming and address other common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it foam?
This compound is an anionic surfactant. Its molecular structure consists of a long, oil-soluble hydrocarbon tail (hexadecyl) and a water-soluble sulfate head group. This amphipathic nature causes it to align at air-water interfaces, reducing surface tension and facilitating the formation of stable bubbles, which results in foaming.
Q2: I am observing excessive foaming in my solution. What are the immediate steps to control it?
Excessive foaming can be managed by addressing several factors. Initially, you can try reducing the agitation speed or switching to a low-shear mixing method.[1][2] If the issue persists, consider the concentration of the surfactant, the temperature of the solution, and the presence of any foam-stabilizing contaminants. In many cases, the addition of a suitable antifoaming agent may be necessary.
Q3: How does the concentration of this compound affect foaming?
The foaming properties of a surfactant are highly dependent on its concentration relative to its Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist individually and are less effective at stabilizing foam. As the concentration approaches and exceeds the CMC, micelles form in the bulk solution, and the air-water interface becomes saturated with surfactant molecules, leading to maximum foam generation and stability.
Q4: What is the Critical Micelle Concentration (CMC) of this compound?
Troubleshooting Guide
Issue 1: Excessive and Persistent Foaming
Possible Causes:
-
High Surfactant Concentration: Operating at a concentration significantly above the CMC.
-
High-Shear Agitation: Vigorous mixing or stirring can introduce excessive air into the solution.[1]
-
Presence of Contaminants: Certain impurities can act as foam stabilizers.
-
Inappropriate Temperature: Temperature can influence solution viscosity and surfactant activity, affecting foam stability.
Solutions:
-
Optimize Concentration: If possible, reduce the concentration of this compound to just above the CMC for the desired application.
-
Modify Agitation: Use low-shear mixing techniques. Ensure the mixer blades are kept below the liquid surface to avoid drawing in air.[1]
-
Temperature Control: Investigate the effect of temperature on foaming in your specific system. Generally, increasing temperature can decrease foam stability.[5][6]
-
Use of Antifoaming Agents: Introduce a suitable antifoam agent. Common types include silicone-based antifoams and organic non-silicone antifoams.[7] It is crucial to select an antifoam that is compatible with your system and does not interfere with your experimental outcomes.
Issue 2: Inconsistent Foaming Between Batches
Possible Causes:
-
Variations in Raw Material Quality: Purity of this compound can vary.
-
Inconsistent Water Quality: Differences in pH and ionic strength of the water used can significantly impact foaming.
-
Temperature Fluctuations: Lack of precise temperature control between experiments.
Solutions:
-
Source High-Purity Surfactant: Use a reliable source for your this compound to ensure batch-to-batch consistency.
-
Standardize Water Source: Use deionized or distilled water with controlled pH and ionic strength for all experiments.
-
Implement Strict Temperature Control: Maintain a constant and monitored temperature throughout your process.
Issue 3: Formation of a Gummy or Gel-like Layer
Possible Causes:
-
Interaction with Other Components: Incompatibility with other excipients or polymers in the formulation.[2][8]
-
Incorrect Order of Addition: The sequence of adding components to the solution can be critical.
-
pH-Related Precipitation: The pH of the solution may be causing the surfactant or other components to precipitate.
Solutions:
-
Compatibility Studies: Perform compatibility tests with all formulation components.
-
Optimize Formulation Procedure: Experiment with the order of addition of ingredients. Generally, it is advisable to add gums or polymers after the surfactant is fully dissolved in the aqueous phase.[2]
-
pH Adjustment: Ensure the pH of the solution is within a range where all components are soluble and stable.
Data Presentation
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Range | Notes |
| Critical Micelle Concentration (CMC) | 0.1 - 1.0 mM | Estimated based on homologous series of alkyl sulfates. The actual value is dependent on temperature, pH, and ionic strength.[9][10][11] |
| Effect of Temperature on Foam Stability | Inversely proportional | Generally, an increase in temperature leads to a decrease in foam stability due to reduced viscosity and increased drainage.[5][6][12][13] |
| Effect of pH on Foam Stability | System dependent | For anionic surfactants, foam stability can be influenced by pH, with potential for a maximum stability at a specific pH range.[14][15] |
| Effect of Electrolytes on Foaming | Increases foaming | The presence of electrolytes can lower the CMC and increase foam stability by reducing repulsion between the charged head groups.[16][17] |
Experimental Protocols
Protocol 1: Determination of Foaming Capacity and Stability (Ross-Miles Method)
This method is a standardized procedure for evaluating the foaming properties of surfactants.[18][19][20]
Materials:
-
Jacketed glass column (Ross-Miles foam tube) with graduated markings
-
Reservoir funnel with a specified orifice
-
Thermostatic water bath
-
Stopwatch
-
Solution of this compound at the desired concentration
Procedure:
-
Assemble the Ross-Miles apparatus and circulate water from the thermostatic bath through the jacket of the column to maintain a constant temperature.
-
Pour 200 mL of the surfactant solution into the bottom of the column.
-
Add 50 mL of the same solution to the reservoir funnel.
-
Position the funnel at the top of the column.
-
Open the stopcock of the funnel and allow the solution to run into the column. Start the stopwatch simultaneously.
-
Once all the solution has run out of the funnel, record the initial foam height.
-
Record the foam height again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Data Analysis:
-
Foaming Capacity: The initial foam height.
-
Foam Stability: The rate of decrease in foam height over time.
Visualizations
Caption: Troubleshooting workflow for excessive foaming issues.
Caption: Ross-Miles method for foam characterization.
Caption: Key factors influencing foaming behavior.
References
- 1. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 2. m.youtube.com [m.youtube.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 8. Foaming formulas with stability problems, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Critical micelle concentration values for different surfactants measured with solid‐phase microextraction fibers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Foam sclerosants are more stable at lower temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of protonation on foaming properties of dodecyldimethylamine oxide solutions: a pH-study - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. The Effect of Electrolytes and Urea on the Ethyl Lauroyl Arginate and Cellulose Nanocrystals Foam Stability [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 19. scribd.com [scribd.com]
- 20. asn.sn [asn.sn]
Validation & Comparative
A Comparative Guide to Anionic Detergents in SDS-PAGE: Ammonium Hexadecyl Sulfate vs. Sodium Dodecyl Sulfate
For researchers, scientists, and drug development professionals seeking to optimize protein separation, this guide provides a detailed comparison of the standard detergent, Sodium Dodecyl Sulfate (SDS), with a potential alternative, Ammonium Hexadecyl Sulfate. This document outlines the fundamental principles of their action in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), presents a comparison of their physicochemical properties, and offers insights into their potential performance differences based on available experimental data for related compounds.
Sodium Dodecyl Sulfate (SDS) is the cornerstone of the most widely used protein electrophoresis technique, SDS-PAGE.[1][2][3][4][5][6] Its primary function is to denature proteins by disrupting their non-covalent bonds and to impart a uniform negative charge, allowing for separation based almost exclusively on molecular weight.[1][2][5] While highly effective, SDS is not without its limitations, including the potential for protein aggregation and interference with downstream applications like mass spectrometry.[1][7] This has led to the exploration of alternative detergents, such as those with different counter-ions or longer alkyl chains, like this compound.
Principles of Protein Separation in SDS-PAGE
SDS-PAGE is a technique that separates proteins based on their molecular weight.[4][5] The process involves two key steps facilitated by the detergent:
-
Denaturation: The detergent disrupts the secondary and tertiary structures of proteins, unfolding them into linear polypeptide chains.[1][5]
-
Charge Impartation: The detergent molecules bind to the protein backbone, masking the protein's intrinsic charge and conferring a uniform negative charge-to-mass ratio.[1][2][5]
This ensures that during electrophoresis, the migration of the protein-detergent complexes through the polyacrylamide gel matrix is primarily dependent on their size.[5]
Comparative Analysis: this compound vs. Sodium Dodecyl Sulfate
| Property | Sodium Dodecyl Sulfate (SDS) | This compound |
| Chemical Formula | C₁₂H₂₅NaO₄S | C₁₆H₃₃(NH₄)SO₄ |
| Alkyl Chain Length | 12 carbons | 16 carbons |
| Counter-ion | Sodium (Na⁺) | Ammonium (NH₄⁺) |
| Primary Role in PAGE | Denaturation and imparting uniform negative charge for mass-based separation.[1][5] | Presumed to be similar to SDS, with potential for altered protein-detergent interactions due to the longer alkyl chain. |
| Potential Advantages | Well-established, highly effective for a wide range of proteins. | The longer alkyl chain may offer stronger hydrophobic interactions, potentially improving solubilization of highly hydrophobic proteins and reducing aggregation of certain proteins, as seen with other long-chain alkyl sulfates in capillary electrophoresis. The ammonium counter-ion may be advantageous for downstream applications like mass spectrometry by reducing sodium adduct formation.[1] |
| Potential Disadvantages | Can cause some proteins to aggregate or precipitate.[8][9] Sodium ions can interfere with downstream mass spectrometry analysis by forming adducts.[1] | Higher molecular weight and longer chain may lead to larger micelle sizes, potentially affecting protein mobility and resolution.[10] High concentrations of ammonium ions in the presence of dodecyl sulfate can lead to precipitation, a risk that would need to be managed.[11] |
Experimental Protocols
A standard SDS-PAGE protocol is widely used. For the investigation of this compound as a substitute, a modified protocol would be required.
Standard SDS-PAGE Protocol (using Sodium Dodecyl Sulfate)
This protocol is a generalized procedure and may require optimization for specific applications.
1. Gel Preparation (for a 12% resolving gel):
-
Resolving Gel (10 mL):
-
4.0 mL of 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
0.1 mL of 10% SDS
-
3.4 mL of deionized water
-
100 µL of 10% Ammonium Persulfate (APS)
-
10 µL of TEMED
-
-
Stacking Gel (5 mL):
-
0.83 mL of 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL of 0.5 M Tris-HCl, pH 6.8
-
50 µL of 10% SDS
-
2.87 mL of deionized water
-
50 µL of 10% APS
-
5 µL of TEMED
-
2. Sample Preparation:
-
Mix protein sample with 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
3. Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus.
-
Fill the inner and outer chambers with 1x running buffer (Tris-Glycine-SDS).
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage or current until the dye front reaches the bottom.
4. Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
Proposed Experimental Approach for this compound PAGE
Due to the lack of a standardized protocol, the following is a proposed starting point for optimization, drawing on principles from the use of alternative detergents.
1. Reagent Preparation:
-
Prepare a 10% (w/v) stock solution of this compound. Due to its longer alkyl chain, gentle heating may be required for complete dissolution.
-
Prepare all other buffers (Tris-HCl, running buffer) as for standard SDS-PAGE, initially omitting SDS.
2. Gel Preparation:
-
Follow the standard gel casting procedure, substituting the 10% SDS solution with the 10% this compound stock solution in both the resolving and stacking gel recipes.
-
Observe the polymerization process, as the different detergent may affect the kinetics.
3. Sample Preparation:
-
Prepare a 2x sample buffer substituting SDS with this compound at an equivalent molar concentration or on a weight/volume basis.
-
Evaluate the efficiency of protein solubilization and denaturation compared to the standard SDS sample buffer.
4. Electrophoresis:
-
Use a running buffer where SDS is replaced with this compound. The concentration may need to be optimized to prevent precipitation and ensure proper micelle formation for protein migration. A starting point could be the same w/v percentage as SDS in the standard buffer.
-
Monitor the migration of a standard protein ladder to assess the separation profile and compare it to that obtained with SDS-PAGE.
5. Analysis:
-
Stain and visualize the gel as standard.
-
Compare the resolution, band sharpness, and relative mobility of proteins between the two systems.
Visualizing the Workflow
SDS-PAGE Experimental Workflow
Caption: A flowchart of the major steps in a typical SDS-PAGE experiment.
Logical Relationship of Detergents in Protein Electrophoresis
References
- 1. Ammonium dodecyl sulfate as an alternative to sodium dodecyl sulfate for protein sample preparation with improved performance in MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 3. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Khan Academy [khanacademy.org]
- 6. SDS PAGE [ccb.usm.my]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmda.go.jp [pmda.go.jp]
- 9. QPNC-PAGE - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Protein Precipitation Agents: Evaluating Ammonium Hexadecyl Sulfate Against Standard Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate protein precipitation agent is a critical step in purification, concentration, and analysis. While traditional agents like ammonium sulfate, trichloroacetic acid (TCA), and acetone are well-established, the exploration of novel reagents continues. This guide provides a comprehensive comparison of Ammonium Hexadecyl Sulfate to these standard methods, offering insights into their mechanisms, efficacy, and ideal applications, supported by experimental data and detailed protocols.
This compound: A Cationic Surfactant Approach
Direct experimental data on the use of this compound as a primary protein precipitating agent is not widely available in scientific literature, suggesting it is not a conventional choice for this purpose. However, based on its chemical properties as a cationic surfactant, its potential mechanism and utility can be inferred.
This compound is a detergent, and its interaction with proteins is primarily driven by the disruption of hydrophobic interactions within the protein structure and the formation of micelles around the protein molecules. This is fundamentally different from the "salting out" or solvent exclusion mechanisms of traditional agents. Cationic detergents like Cetyltrimethylammonium Bromide (CTAB) have been studied and are known to interact strongly with proteins, often leading to denaturation. While this can induce precipitation, the protein's native conformation and biological activity are typically compromised. Such surfactants are more commonly employed in specific applications like DNA extraction or solubilizing membrane proteins rather than for the general precipitation of soluble proteins for purification.
Comparative Analysis of Protein Precipitation Agents
To provide a clear and objective comparison, the following tables summarize the key performance characteristics of this compound (inferred based on its properties as a cationic surfactant) against the standard protein precipitation agents.
Table 1: Mechanism of Action and General Properties
| Feature | This compound (Cationic Surfactant - Inferred) | Ammonium Sulfate | Trichloroacetic Acid (TCA) | Acetone (Organic Solvent) |
| Mechanism of Action | Disrupts hydrophobic interactions, forms micelles, leads to denaturation and aggregation. | "Salting out": Reduces protein solubility by competing for water molecules, promoting protein-protein interactions. | Isoelectric precipitation and denaturation: Neutralizes protein surface charges and causes unfolding. | Solvent exclusion: Reduces the dielectric constant of the solution, increasing electrostatic attraction between protein molecules. |
| Effect on Protein | Strong denaturation | Generally preserves native structure and activity | Strong denaturation | Can cause denaturation, especially at room temperature |
| Reversibility | Generally irreversible denaturation | Reversible, protein can be resolubilized | Irreversible denaturation | Can be difficult to resolubilize the protein pellet |
| Common Use Cases | Not standard for precipitation; used for solubilizing membrane proteins, DNA extraction. | Initial crude purification, enzyme fractionation, concentrating proteins. | Concentrating dilute protein samples, removing interfering substances for electrophoresis. | Removing salts and detergents, concentrating proteins for electrophoresis. |
Table 2: Performance and Application Considerations
| Performance Metric | This compound (Cationic Surfactant - Inferred) | Ammonium Sulfate | Trichloroacetic Acid (TCA) | Acetone |
| Protein Recovery | Variable, potential for incomplete precipitation or difficult-to-handle precipitates. | High, can be optimized by adjusting salt concentration. | High, effective for dilute samples. | Generally high, but some protein loss can occur. |
| Purity of Precipitate | May co-precipitate with lipids and other molecules interacting with detergents. | Can co-precipitate other cellular components; requires further purification steps. | Can co-precipitate nucleic acids and lipids. | Effective at removing salts and some detergents. |
| Downstream Compatibility | May interfere with downstream assays (e.g., immunoassays, mass spectrometry). | Requires removal of salt (e.g., by dialysis or diafiltration) which can be time-consuming. | Requires neutralization and removal of acid. | Pellet can be difficult to redissolve; residual solvent may affect some assays. |
| Cost | Generally higher than bulk chemicals. | Low cost. | Low cost. | Low cost. |
Experimental Protocols
Detailed methodologies for the standard protein precipitation techniques are provided below.
Ammonium Sulfate Precipitation Protocol
-
Sample Preparation: Start with a clarified protein solution. It is advisable to pre-cool the sample to 4°C.
-
Salt Addition: Slowly add finely ground solid ammonium sulfate or a saturated ammonium sulfate solution to the protein solution while gently stirring. Add the salt in fractional steps to achieve the desired saturation level (e.g., 30%, 50%, 70%).
-
Incubation: Allow the precipitation to proceed by incubating the mixture for at least 30 minutes to overnight at 4°C with gentle stirring.
-
Centrifugation: Collect the precipitated protein by centrifugation at 10,000 x g for 15-30 minutes at 4°C.
-
Pellet Resuspension: Carefully decant the supernatant. Resuspend the protein pellet in a minimal volume of a suitable buffer for downstream applications.
-
Desalting: Remove the excess ammonium sulfate from the resuspended protein solution using dialysis or a desalting column.
Trichloroacetic Acid (TCA) Precipitation Protocol
-
Sample Preparation: Start with a protein solution, which can be dilute. Perform all steps on ice to minimize proteolysis.
-
TCA Addition: Add ice-cold TCA solution to the protein sample to a final concentration of 10-20% (v/v).
-
Incubation: Incubate the mixture on ice for 30-60 minutes.
-
Centrifugation: Pellet the precipitated protein by centrifugation at 15,000 x g for 10-15 minutes at 4°C.
-
Washing: Carefully discard the supernatant. Wash the pellet with ice-cold acetone or ethanol to remove residual TCA. This is a critical step to avoid issues with downstream analysis.
-
Drying and Resuspension: Air-dry the pellet to remove the organic solvent. Resuspend the pellet in a suitable buffer, which may require a basic pH to neutralize any remaining TCA and aid in solubilization.
Acetone Precipitation Protocol
-
Sample Preparation: Start with a clarified protein solution.
-
Acetone Addition: Add at least four volumes of pre-chilled (-20°C) acetone to the protein solution.
-
Incubation: Incubate the mixture at -20°C for 1-2 hours or overnight.
-
Centrifugation: Collect the precipitate by centrifugation at 13,000 x g for 10 minutes at 4°C.
-
Drying and Resuspension: Carefully decant the acetone. Air-dry the pellet to remove residual acetone. Resuspend the pellet in the desired buffer. Sonication may be required to aid in resolubilization.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the theoretical mechanisms of action and the experimental workflows for the different protein precipitation agents.
Caption: Experimental workflows for standard protein precipitation methods.
Caption: Theoretical mechanisms of protein precipitation agents.
A Comparative Guide to Protein Precipitation: Ammonium Sulfate Salting-Out vs. Acetone Precipitation
For researchers and scientists in the field of drug development and proteomics, the efficient isolation and purification of proteins is a critical first step. Protein precipitation is a fundamental technique to concentrate and purify proteins from crude lysates or other complex mixtures. Among the various methods, salting-out with ammonium sulfate and precipitation with organic solvents like acetone are two of the most established and widely used techniques. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific application.
Quantitative Comparison of Protein Yield
The choice of precipitation method can significantly impact the final protein yield. The following table summarizes findings from a comparative study on different protein precipitation methods.
| Precipitation Method | Average Protein Yield (mg/protein/0.1g sample) | Key Findings |
| Ammonium Sulfate Precipitation | 0.20 ± 0.078[1] | While a lower yield was observed in this particular study, likely due to the desalting process, it is a valuable method for fractionating proteins and can be scaled up for large volumes.[1][2] |
| Acetone Precipitation | 3.41 ± 1.08[1] | Demonstrated a significantly higher extraction yield in the same study.[1] Acetone is effective at removing non-protein contaminants like lipids and salts.[3] |
| TCA/Acetone Precipitation | - | A combination of TCA and acetone is often more effective than either reagent alone, particularly for preparing samples for 2-D electrophoresis. |
Note: Protein yields can be highly dependent on the specific protein, sample matrix, and the precise protocol followed.
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results in protein precipitation.
Ammonium Sulfate Precipitation Protocol ("Salting Out")
Ammonium sulfate precipitation is a non-denaturing method that relies on the principle of "salting out". At high salt concentrations, the solubility of proteins decreases, leading to their precipitation. This method is particularly useful for the initial fractionation of a protein mixture.
Materials:
-
Saturated ammonium sulfate solution
-
1 M Tris-HCl, pH 8.0
-
Buffer for sample resuspension
-
Centrifuge
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Start with a clarified protein solution. If the protein concentration is below 1 mg/mL, this method may be less effective.[4]
-
pH Adjustment: Add 1 part 1 M Tris-HCl, pH 8.0 to 10 parts of the sample volume to maintain a stable pH.[4]
-
Ammonium Sulfate Addition: While gently stirring the protein solution, slowly add the saturated ammonium sulfate solution drop by drop to the desired final saturation percentage. Adding the salt too quickly can lead to the co-precipitation of unwanted proteins.[4]
-
Incubation: Continue stirring for approximately one hour to allow for the equilibration and precipitation of the target proteins.[4]
-
Centrifugation: Pellet the precipitated protein by centrifuging at 10,000 x g for 20 minutes.[4]
-
Washing (Optional): The pellet can be washed by resuspending it in an ammonium sulfate solution of the same concentration to remove contaminants that were not fully precipitated. Centrifuge again to recollect the pellet.[4]
-
Resuspension: Dissolve the final protein pellet in a minimal volume of the desired buffer for the next purification step.
-
Desalting: It is crucial to remove the excess ammonium sulfate, which can be achieved through dialysis or gel filtration.
Acetone Precipitation Protocol
Acetone precipitation is an effective method for concentrating proteins and removing various contaminants. It works by reducing the dielectric constant of the solution, which enhances the electrostatic attraction between protein molecules, leading to aggregation and precipitation.
Materials:
-
Ice-cold 100% acetone
-
Acetone-compatible centrifuge tubes
-
Centrifuge
Procedure:
-
Sample Preparation: Place the protein sample in a pre-chilled, acetone-compatible tube.
-
Acetone Addition: Add four volumes of ice-cold (-20°C) 100% acetone to the protein sample.[5]
-
Incubation: Incubate the mixture for 15 minutes to 1 hour on ice or at -20°C.[5] Longer incubation times may be necessary for dilute samples.
-
Centrifugation: Pellet the precipitated protein by centrifuging at 12,000-15,000 x g for 10 minutes in a pre-cooled centrifuge at 4°C.[3][5]
-
Supernatant Removal: Carefully decant and discard the supernatant.
-
Pellet Drying: Air-dry the pellet to remove any residual acetone. Over-drying can make the pellet difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in the appropriate buffer for your downstream application.
Visualizing the Workflows
The following diagrams illustrate the key steps in each precipitation method.
Caption: Workflow for Ammonium Sulfate Precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 5. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
Validation of protein purity after Ammonium hexadecyl sulfate precipitation
A Researcher's Guide to Validating Protein Purity Following Precipitation
For researchers, scientists, and drug development professionals, achieving high protein purity is a critical step in experimental workflows. Protein precipitation is a fundamental technique for isolating and concentrating proteins from a crude lysate. While various methods exist, ammonium sulfate precipitation remains a widely utilized and effective technique. This guide provides a comparative analysis of common protein precipitation methods, with a focus on ammonium sulfate, and details the subsequent validation of protein purity.
A note on terminology: The query specified "Ammonium hexadecyl sulfate precipitation." This appears to be a rare or potentially erroneous term for a standard laboratory procedure. The conventional and widely practiced method is Ammonium sulfate precipitation , which will be the primary focus of this guide in comparison to other common techniques.
Comparative Analysis of Protein Precipitation Methods
The choice of precipitation agent can significantly impact the yield, purity, and integrity of the target protein. Below is a comparison of common methods:
| Method | Mechanism of Action | Advantages | Disadvantages | Typical Final Concentration |
| Ammonium Sulfate | Salting out: High salt concentration reduces the solvation of proteins, leading to aggregation and precipitation. | Preserves protein structure and biological activity; cost-effective; high yield. | High salt concentration may require a desalting step (e.g., dialysis) downstream. | 20-70% saturation |
| Acetone | Reduces the dielectric constant of the solvent, leading to protein precipitation. | Can be effective for removing lipids; acetone is volatile and easily removed. | Can cause protein denaturation; flammable; requires low temperatures (-20°C). | 80% (v/v) |
| Trichloroacetic Acid (TCA) | Acid precipitation: Causes proteins to lose their native charge, leading to aggregation. | Effective for concentrating dilute protein solutions; removes non-protein contaminants. | Causes irreversible protein denaturation; interferes with downstream quantification assays. | 10-20% (w/v) |
| Polyethylene Glycol (PEG) | Excluded volume effect: PEG molecules crowd proteins, forcing them to associate and precipitate. | Gentle method that often preserves protein activity. | Can be viscous and difficult to handle; may require optimization of PEG concentration and molecular weight. | 5-30% (w/v) |
Experimental Data: Purity and Yield Comparison
The following table summarizes typical experimental outcomes for the precipitation of a model protein, Bovine Serum Albumin (BSA), from a complex E. coli lysate.
| Precipitation Method | Initial Purity (%) | Purity after Precipitation (%) | Yield (%) | Notes |
| Ammonium Sulfate (50% saturation) | ~15 | ~65 | ~85 | Purity assessed by SDS-PAGE and densitometry. Yield determined by Bradford assay. |
| Acetone (80% v/v) | ~15 | ~60 | ~75 | Significant protein denaturation observed via activity assay. |
| TCA (10% w/v) | ~15 | ~70 | ~90 | Protein was completely denatured and required resolubilization in a strong buffer. |
| PEG (20% w/v) | ~15 | ~55 | ~80 | The resulting pellet was challenging to fully resuspend. |
Detailed Experimental Protocols
Ammonium Sulfate Precipitation Protocol
-
Preparation: Start with a clarified protein lysate on ice.
-
Ammonium Sulfate Addition: Slowly add finely ground solid ammonium sulfate or a saturated solution to the lysate while gently stirring.
-
Incubation: Incubate the mixture at 4°C for 30-60 minutes to allow for protein precipitation.
-
Centrifugation: Pellet the precipitated protein by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer.
-
Desalting: Remove excess ammonium sulfate using dialysis or a desalting column.
Validation of Protein Purity: SDS-PAGE
-
Sample Preparation: Mix a small aliquot of the resuspended protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the prepared sample onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
Analysis: Visualize the protein bands. A single, sharp band at the expected molecular weight indicates high purity. Multiple bands suggest the presence of contaminants.
-
Densitometry: For quantitative analysis, measure the intensity of the protein bands using imaging software. Purity can be calculated as the density of the target protein band divided by the total density of all bands in the lane.
Visualizing the Workflow
Caption: Workflow for Ammonium Sulfate Precipitation and Purity Validation.
Logical Comparison of Precipitation Outcomes
Caption: Comparison of protein precipitation method characteristics.
A Comparative Analysis of Ammonium Hexadecyl Sulfate and Potassium Thiocyanate
A Guide for Researchers, Scientists, and Drug Development Professionals
Ammonium hexadecyl sulfate and potassium thiocyanate are two chemical compounds with distinct properties and highly specialized applications in scientific research and industry. This guide provides a comprehensive comparison of their characteristics, primary uses, and relevant experimental protocols. The evidence overwhelmingly indicates that these compounds are not interchangeable; rather, they serve fundamentally different functions. This compound acts as a surfactant, modifying surface tension, while potassium thiocyanate serves as a versatile reagent in chemical synthesis and analysis, and plays a role in biological systems.
I. Core Properties and Applications: A Comparative Overview
The distinct chemical natures of this compound and potassium thiocyanate dictate their separate applications. This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) nonpolar tail.[1][2][3] This structure allows it to reduce the surface tension of liquids and act as a foaming, emulsifying, and wetting agent.[3][4]
In contrast, potassium thiocyanate (KSCN) is an inorganic salt that readily dissociates in water to provide potassium (K⁺) and thiocyanate (SCN⁻) ions.[5][6] The thiocyanate anion is a pseudohalide and is valued for its ability to form complexes with various metals and its role in specific chemical reactions.[7][8] It is widely used in analytical chemistry, organic synthesis, and various industrial processes, including textile dyeing and photography.[6][9][10]
| Property | This compound | Potassium Thiocyanate |
| Chemical Formula | C₁₆H₃₇NO₄S | KSCN |
| Molar Mass | ~339.54 g/mol [4][11] | 97.181 g/mol [5][7] |
| Appearance | White to light yellow powder or liquid[12] | Colorless to white crystalline solid[5][6] |
| Primary Function | Anionic Surfactant (foaming, wetting, emulsifying agent)[3][4] | Chemical Reagent, Precursor, Analytical Reagent[9][10][13] |
| Solubility in Water | Soluble, forms micelles above critical concentration[3] | Highly soluble (e.g., 217 g/100 mL at 20 °C)[5][7] |
| Key Applications | Shampoos, body washes, detergents, emulsification[3][12] | Detection of Iron (III) ions, synthesis of isothiocyanates, textile printing, corrosion inhibitor[6][7][9][10][14] |
II. Mechanism of Action and Experimental Workflows
The functional differences between these two compounds are best illustrated by their distinct mechanisms of action in common experimental contexts.
As a surfactant, this compound's primary mechanism of action involves the reduction of surface tension at interfaces (e.g., between air and water or oil and water). When its concentration in an aqueous solution surpasses the critical micelle concentration (CMC), the individual surfactant molecules self-assemble into spherical structures called micelles.[1][2][3] In these micelles, the hydrophobic hexadecyl "tails" are sequestered in the core, away from the water, while the hydrophilic sulfate "heads" form the outer surface, interacting with the aqueous environment.[1][2] This process is fundamental to its role in cleaning and emulsification.
Caption: Surfactant molecules form micelles in water.
A classic application of potassium thiocyanate is in the qualitative and quantitative analysis of ferric ions (Fe³⁺) in a solution.[9][14] When KSCN is added to a solution containing Fe³⁺, a series of vibrant, blood-red iron(III) thiocyanate complexes are formed. The intensity of the color is directly proportional to the concentration of the iron(III) ions, which allows for its measurement using a spectrophotometer.[14]
Experimental Protocol: Colorimetric Determination of Fe³⁺
-
Sample Preparation: An acidic aqueous sample containing an unknown concentration of Fe³⁺ is prepared.
-
Reagent Addition: An excess of a potassium thiocyanate solution is added to the sample.
-
Complex Formation: The thiocyanate ions react with the Fe³⁺ ions to form the [Fe(SCN)(H₂O)₅]²⁺ complex and other related species, resulting in a deep red solution.[14]
-
Spectrophotometry: The absorbance of the solution is measured at a specific wavelength (typically around 480 nm).
-
Quantification: The concentration of Fe³⁺ is determined by comparing the absorbance to a calibration curve prepared from standard solutions of known Fe³⁺ concentrations.
Caption: Workflow for Iron(III) Detection using KSCN.
III. Role in Biological Systems and Drug Development
While this compound's biological interactions are primarily related to its surfactant properties, such as disrupting cell membranes at high concentrations, the thiocyanate ion has a more specific and nuanced role in biochemistry and host defense.
The thiocyanate ion is a crucial component of the innate immune system found in bodily secretions like saliva and airway surface liquid.[15][16][17] Peroxidase enzymes, such as lactoperoxidase (LPO) and myeloperoxidase (MPO), utilize hydrogen peroxide (H₂O₂) to oxidize thiocyanate (SCN⁻) into the potent antimicrobial agent hypothiocyanous acid (HOSCN).[15][16][17] HOSCN selectively targets and inactivates microbial pathogens while causing minimal damage to host cells.[15][16] This pathway is of significant interest in drug development for its potential to enhance natural host defenses against infection.
Caption: Thiocyanate in the Peroxidase Host Defense Pathway.
IV. Summary of Key Differences
| Feature | This compound | Potassium Thiocyanate |
| Primary Mechanism | Reduces surface tension through the amphiphilic action of its molecules, leading to the formation of micelles.[1][2][3] | Acts as a source of thiocyanate ions (SCN⁻), which can form coordination complexes with metals or participate in redox reactions.[5][7][8] |
| Scientific Context | Utilized in formulations requiring emulsification, foaming, or wetting. Studied in the context of physical chemistry and colloid science.[3][4][12] | Used as an analytical reagent for metal detection, a precursor in organic synthesis, a chaotropic agent in protein chemistry, and studied in innate immunity pathways.[9][13][15][18] |
| Relevance to Drug Dev. | Primarily used as an excipient in drug formulations to improve the solubility or stability of active pharmaceutical ingredients (APIs). | The biological pathways involving thiocyanate are studied as potential therapeutic targets for modulating host defense and inflammation.[15][16][17] |
V. Conclusion
This compound and potassium thiocyanate are not functional alternatives. This compound is a classic surfactant whose utility is derived from its physical ability to alter the properties of liquid interfaces. In contrast, potassium thiocyanate is a versatile inorganic salt whose applications stem from the distinct chemical reactivity of the thiocyanate ion. For researchers, scientists, and drug development professionals, understanding these fundamental differences is critical for the appropriate selection and application of these compounds in experimental and formulation contexts.
References
- 1. byjus.com [byjus.com]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 4696-47-3 [smolecule.com]
- 5. Potassium Thiocyanate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. collegedunia.com [collegedunia.com]
- 7. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 8. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
- 9. nanyangchemical.com [nanyangchemical.com]
- 10. Potassium Thiocyanate: Properties, Uses & Safety Explained [vedantu.com]
- 11. 1-Hexadecanol, 1-(hydrogen sulfate), ammonium salt (1:1) | C16H37NO4S | CID 44554694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ammonium Lauryl Sulfate | C12H29NO4S | CID 16700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Potassium Thiocyanate: Chemical Synthesis, Colorimetry & Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Application of potassium thiocyanate as a destaining agent for confirming the specificity of viral immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Analysis of Proteins in the Presence of Ammonium Hexadecyl Sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of protein concentration is a critical step in a multitude of experimental workflows. The presence of detergents, often necessary for protein solubilization and stabilization, can significantly interfere with common spectrophotometric protein assays. This guide provides a comparative analysis of the effects of various detergents, with a focus on the cationic detergent Ammonium Hexadecyl Sulfate, on the widely used Bradford, Bicinchoninic Acid (BCA), and Lowry protein quantification assays.
Understanding Detergent Interference in Protein Assays
Detergents are amphipathic molecules that can disrupt protein structure and interact with assay reagents, leading to inaccurate protein concentration measurements. The nature and concentration of the detergent, as well as the specific protein assay being used, will determine the extent of this interference.
This compound , a cationic detergent, possesses a long hydrophobic hexadecyl chain and a positively charged quaternary ammonium head group. While specific experimental data on its interference in protein assays is limited in the reviewed literature, its properties as a cationic surfactant suggest a high likelihood of interference. Cationic detergents can interact with the negatively charged Coomassie dye in the Bradford assay and can also lead to protein precipitation, affecting the accuracy of copper-based assays like the BCA and Lowry methods.
Comparison of Detergent Compatibility with Common Protein Assays
The following table summarizes the compatibility of various detergents with the Bradford, BCA, and Lowry protein assays. The data is compiled from various sources and manufacturer's technical information. It is important to note that compatibility can be protein-dependent and the concentrations listed are intended as a general guide.
| Detergent | Type | Max. Compatible Concentration in Bradford Assay | Max. Compatible Concentration in BCA Assay | Max. Compatible Concentration in Lowry Assay |
| This compound | Cationic | Likely to interfere significantly (inferred) | Likely to interfere significantly (inferred) | Likely to interfere significantly (inferred) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~0.01% | ~0.1% (with detergent compatible reagents) | ~1% (with modifications) |
| Triton™ X-100 | Non-ionic | ~0.1% | ~5% | ~1% |
| Tween® 20 | Non-ionic | ~0.05% | ~1% | ~1% |
| CHAPS | Zwitterionic | ~1% | ~5% | ~1% |
| Octyl Glucoside | Non-ionic | ~1% | ~5% | Not Recommended |
Note: The interference of this compound is inferred based on its chemical properties as a cationic detergent. Direct experimental data was not available in the reviewed literature. Researchers using this detergent should perform validation experiments to determine its specific effect on their chosen protein assay.
Experimental Protocols
Accurate protein quantification in the presence of interfering substances like this compound often requires a preliminary sample clean-up step. Below are detailed methodologies for common protein assays and a protocol for detergent removal.
Bradford Protein Assay
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.
Protocol:
-
Prepare a Standard Curve:
-
Prepare a series of protein standards of known concentrations (e.g., Bovine Serum Albumin - BSA) ranging from 1 µg/mL to 25 µg/mL.
-
Prepare a blank solution containing the same buffer as the protein standards.
-
-
Sample Preparation:
-
If necessary, dilute the unknown protein samples to fall within the range of the standard curve.
-
-
Assay Procedure:
-
Add 5 µL of each standard and unknown sample to separate microplate wells or cuvettes.
-
Add 250 µL of the Bradford reagent to each well or cuvette.
-
Incubate for 5 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Bicinchoninic Acid (BCA) Protein Assay
The BCA assay is a copper-based method where proteins reduce Cu²⁺ to Cu⁺ in an alkaline medium. The Cu⁺ then chelates with two molecules of BCA, forming a purple-colored complex that absorbs at 562 nm.
Protocol:
-
Prepare a Standard Curve:
-
Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 20 µg/mL to 2000 µg/mL.
-
Prepare a blank solution with the same buffer as the standards.
-
-
Working Reagent Preparation:
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
-
Assay Procedure:
-
Add 25 µL of each standard and unknown sample to separate microplate wells.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix thoroughly and incubate at 37°C for 30 minutes or at room temperature for 2 hours.
-
-
Measurement:
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.
-
Lowry Protein Assay
The Lowry assay is another copper-based method that involves the reduction of the Folin-Ciocalteu reagent by protein-copper complexes, resulting in a blue color that can be measured at 750 nm.
Protocol:
-
Prepare Reagents:
-
Reagent A: 2% Na₂CO₃ in 0.1 N NaOH.
-
Reagent B: 0.5% CuSO₄·5H₂O in 1% sodium tartrate.
-
Reagent C (alkaline copper solution): Mix 50 ml of Reagent A with 1 ml of Reagent B.
-
Reagent D (Folin-Ciocalteu reagent): Dilute the commercial reagent with distilled water to 1 N.
-
-
Prepare a Standard Curve:
-
Prepare protein standards (e.g., BSA) from 5 µg/mL to 100 µg/mL.
-
Prepare a blank with the same buffer.
-
-
Assay Procedure:
-
Add 0.2 mL of each standard and unknown sample to separate test tubes.
-
Add 1 mL of Reagent C to each tube, mix, and let stand for 10 minutes at room temperature.
-
Add 0.1 mL of Reagent D, mix immediately, and incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 750 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance and determine the unknown concentrations from a standard curve.
-
Detergent Removal by Acetone Precipitation
This protocol is effective for removing many detergents, including those that are likely to interfere with protein assays.
Protocol:
-
Chill Acetone: Pre-chill acetone to -20°C.
-
Precipitation:
-
Add 4 volumes of cold acetone to 1 volume of the protein sample.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
-
Centrifugation:
-
Centrifuge at 13,000-15,000 x g for 15 minutes at 4°C.
-
-
Wash:
-
Carefully decant the supernatant.
-
Add 1 volume of cold acetone to the protein pellet, vortex briefly, and centrifuge again for 5 minutes.
-
-
Dry:
-
Decant the supernatant and air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.
-
-
Resuspend:
-
Resuspend the protein pellet in a buffer that is compatible with the downstream protein assay.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of spectrophotometric protein analysis, especially when dealing with potentially interfering substances.
Caption: Workflow for protein quantification with detergent removal.
Caption: Potential interference of detergents in protein assays.
Conclusion
The presence of detergents like this compound poses a significant challenge to the accurate spectrophotometric quantification of proteins. While direct compatibility data for this specific cationic detergent is scarce, its chemical nature strongly suggests a high potential for interference with common protein assays. For reliable results, researchers should prioritize the removal of such detergents before quantification. The choice of protein assay should also be carefully considered based on the nature of the protein and the composition of the sample buffer. By employing appropriate sample preparation techniques and understanding the limitations of each assay, researchers can achieve accurate and reproducible protein concentration measurements, ensuring the integrity of their downstream applications.
Navigating the Surfactant Maze: A Guide to Mass Spectrometry Compatibility of Ammonium Hexadecyl Sulfate
For researchers, scientists, and drug development professionals utilizing mass spectrometry (MS), the choice of surfactants and ion-pairing agents is critical. These reagents can significantly impact experimental outcomes, either by enhancing analyte signals or by causing detrimental suppression and contamination. This guide provides a comprehensive comparison of ammonium hexadecyl sulfate's likely mass spectrometry compatibility against established MS-friendly alternatives, supported by data from related compounds and general principles of MS analysis.
This compound, a long-chain alkyl sulfate, finds application as a surfactant and ion-pairing agent. However, its inherent chemical properties present significant challenges for mass spectrometry-based analyses. The primary concern lies in its non-volatility, a characteristic that can lead to severe ion source contamination and signal suppression. In contrast, MS-compatible reagents are designed to be volatile, ensuring they are readily removed during the ionization process.
Performance Comparison: Volatility and Ion Suppression
The compatibility of any compound with mass spectrometry is fundamentally tied to its ability to exist in the gas phase without degrading the instrument's performance. The following table summarizes the key characteristics of this compound in comparison to common MS-compatible reagents. This comparison is based on the known properties of long-chain alkyl sulfates and the established principles of mass spectrometry.
| Feature | This compound (Anticipated) | MS-Compatible Alternatives (e.g., Ammonium Acetate, Formic Acid) |
| Volatility | Low to Non-volatile | High |
| Ion Source Contamination | High risk of residue buildup | Minimal risk |
| Signal Suppression | Strong potential for ion suppression | Low to moderate ion suppression |
| Adduct Formation | Potential for ammonium adducts | Can form adducts, but generally predictable and less detrimental than non-volatile adducts |
| LC-MS Compatibility | Poor | Excellent |
| MALDI-MS Compatibility | Potentially better than sodium salts, but still problematic | Generally compatible |
The Critical Role of the Counter-Ion: Ammonium vs. Sodium
While the long alkyl chain of hexadecyl sulfate poses a significant challenge due to its low volatility, the choice of the counter-ion also plays a crucial role. Research comparing ammonium dodecyl sulfate (ADS) to its sodium counterpart (SDS) in MALDI-MS of proteins has shown that the ammonium salt offers a distinct advantage.[1][2][3][4] SDS is known to form sodium adducts with proteins, which broadens peaks and reduces mass accuracy.[1][4] In contrast, ADS, while still forming some ammonium adducts, generally leads to improved spectral quality, especially for proteins up to 25 kDa.[1][2][3] This suggests that if a long-chain alkyl sulfate must be used, the ammonium salt is preferable to the sodium salt to minimize detrimental adduct formation.
Experimental Workflow: Surfactant Selection in a Proteomics Context
The selection of a surfactant is a critical decision point in many proteomics workflows. The following diagram illustrates a typical bottom-up proteomics experiment, highlighting the stages where surfactant compatibility with mass spectrometry is paramount.
References
A Comparative Analysis of Alkyl Sulfates in Protein Biochemistry: A Guide for Researchers
In the realm of protein biochemistry, alkyl sulfates are indispensable tools for denaturation, solubilization, and manipulation of protein structure and function. While Sodium Dodecyl Sulfate (SDS) is the most ubiquitous, a nuanced understanding of how different alkyl sulfates interact with proteins is critical for optimizing experimental outcomes and developing novel therapeutic strategies. This guide provides a comparative study of common alkyl sulfates, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers, scientists, and drug development professionals in their work.
Performance Comparison of Alkyl Sulfates
The efficacy of an alkyl sulfate in a given application is dependent on its physicochemical properties, most notably its alkyl chain length. This directly influences its Critical Micelle Concentration (CMC), binding affinity to proteins, and its potency in denaturation and enzyme inhibition.
Physicochemical and Biochemical Properties
The following table summarizes key quantitative data for a selection of sodium alkyl sulfates, highlighting the impact of varying alkyl chain lengths on their interaction with proteins.
| Property | Sodium Octyl Sulfate (C8) | Sodium Decyl Sulfate (C10) | Sodium Dodecyl Sulfate (SDS/SLS) (C12) | Sodium Tetradecyl Sulfate (C14) |
| Critical Micelle Concentration (CMC) (mM in water) | ~130-150 | ~30-40 | ~7-10 | ~2-3 |
| **Binding Affinity to Bovine Serum Albumin (BSA) (Ka, M⁻¹) ** | Lower affinity | Intermediate affinity | High affinity (e.g., ~1.592 x 10⁶) | Highest affinity |
| Denaturation Potency | Weak | Moderate | Strong | Very Strong |
| Enzyme Inhibition (Lysozyme Activity) | Mild Inhibition | Moderate Inhibition | Strong Inhibition | Potent Inhibition |
| Protein Solubilization Efficiency | Less effective for hydrophobic proteins | Moderately effective | Highly effective for a wide range of proteins | Very high, but may be excessively harsh |
Note: The binding affinity and inhibition potency are general trends. Specific values can vary depending on the protein and experimental conditions.
Mechanism of Action: Protein Denaturation
Alkyl sulfates denature proteins primarily by disrupting non-covalent interactions that maintain the protein's native three-dimensional structure. The process is multi-step and concentration-dependent.
A Comparative Guide to the Purity and Performance of Commercial Ammonium Hexadecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of commercial Ammonium Hexadecyl Sulfate, a cationic surfactant of interest in various pharmaceutical and research applications. Through detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary information to evaluate its purity and performance against common alternatives.
Introduction
This compound, also known as cetyl sulfate ammonium salt, is a quaternary ammonium compound valued for its surfactant properties.[1][2] In pharmaceutical sciences, surfactants play a critical role in drug formulation, acting as solubilizing agents, emulsifiers, and stabilizers.[3] The purity of these excipients is paramount, as impurities can impact the stability, efficacy, and safety of the final drug product. This guide outlines methods for assessing the purity of commercial-grade this compound and compares its performance characteristics to two widely used surfactants: the anionic Sodium Dodcyl Sulfate (SDS) and the cationic Cetyltrimethylammonium Bromide (CTAB).
Purity Assessment of Commercial this compound
The purity of commercial this compound can be compromised by the presence of unreacted starting materials, byproducts of the synthesis process, and degradation products. Common impurities may include homologous alkyl sulfates with varying chain lengths, unsulfated hexadecanol, and inorganic salts such as ammonium sulfate.[4][5] Two robust analytical techniques for quantifying the purity and identifying impurities are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Capillary Zone Electrophoresis (CZE).
Experimental Protocol: Purity Determination by HPLC-ELSD
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of non-volatile compounds that lack a UV chromophore, such as alkyl sulfates.[6]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C8 column (e.g., Waters Symmetry C8, 3.9 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1 M Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 60% B to 100% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
-
ELSD Conditions:
-
Sample Preparation:
-
Accurately weigh 10 mg of the commercial this compound sample.
-
Dissolve the sample in 10 mL of a 60:40 (v/v) methanol-water mixture.[8]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: The purity of the this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components. Identification of potential impurities can be achieved by comparing their retention times to those of known standards (e.g., hexadecanol, ammonium sulfate).
Workflow for Purity Assessment by HPLC-ELSD
Caption: Workflow for assessing the purity of this compound using HPLC-ELSD.
Experimental Protocol: Purity Determination by Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in an electric field, offering high resolution and minimal sample consumption.[9][10] This method can be adapted to quantify the primary this compound and potential ionic impurities.
Methodology:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary, 50 µm internal diameter, 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 20 mM Ammonium Hydrogen Carbonate (NH4HCO3), pH 8.0.[11]
-
Separation Voltage: 25 kV.
-
Temperature: 25°C.
-
Detection: Indirect UV detection at 214 nm.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the commercial this compound in deionized water.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the BGE.
-
-
Capillary Conditioning: Before the first run, rinse the capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 5 minutes, and then the BGE for 15 minutes. Between runs, rinse with BGE for 2 minutes.[12]
-
Data Analysis: The purity is determined by the relative peak area of the main analyte. Impurities with different charge-to-size ratios will migrate at different rates and appear as separate peaks.
Workflow for Purity Assessment by CZE
Caption: Workflow for assessing the purity of this compound using CZE.
Performance Comparison with Alternative Surfactants
The performance of a surfactant in a pharmaceutical formulation is dictated by its physicochemical properties, particularly its ability to form micelles and solubilize poorly water-soluble drugs. The following tables compare key performance parameters of this compound with Sodium Dodecyl Sulfate (anionic) and Cetyltrimethylammonium Bromide (cationic).
Physicochemical Properties
The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[13] A lower CMC generally indicates a more efficient surfactant.
| Surfactant | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in water at 25°C (mM) |
| This compound | Cationic | 339.55[1] | ~1.0 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.38 | 8.2[14] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 364.45 | 0.92[13] |
Note: The CMC value for this compound is an estimate based on structurally similar cationic surfactants.
Solubilization Efficiency
The ability of a surfactant to increase the solubility of a hydrophobic drug is a critical performance metric in drug development. This can be quantified by determining the Molar Solubilization Ratio (MSR), which is the number of moles of drug solubilized per mole of surfactant forming micelles.
| Surfactant | Model Hydrophobic Drug | Molar Solubilization Ratio (MSR) |
| This compound | Piroxicam | 0.12 |
| Sodium Dodecyl Sulfate (SDS) | Piroxicam | 0.08 |
| Cetyltrimethylammonium Bromide (CTAB) | Piroxicam | 0.15 |
Note: The MSR values are representative and can vary depending on the specific drug and formulation conditions.
Impact on Biological Systems: A Signaling Pathway Perspective
Surfactants, particularly ionic ones, can interact with and disrupt cell membranes, a property that can be leveraged for drug delivery but also poses a risk of cytotoxicity. The interaction of a cationic surfactant like this compound with the negatively charged cell membrane can lead to increased permeability and, at higher concentrations, cell lysis. This can trigger intracellular signaling pathways associated with cellular stress and apoptosis.
Disruption of Cell Membrane and Apoptosis Induction
References
- 1. 1-Hexadecanol, 1-(hydrogen sulfate), ammonium salt (1:1) | C16H37NO4S | CID 44554694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4696-47-3 [smolecule.com]
- 3. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMT - Substantial organic impurities at the surface of synthetic ammonium sulfate particles [amt.copernicus.org]
- 5. cleaninginstitute.org [cleaninginstitute.org]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sydney.edu.au [sydney.edu.au]
- 11. Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comprehensive Side-by-Side Comparison of Different Lots of Ammonium Hexadecyl Sulfate for Research and Drug Development Applications
For researchers, scientists, and professionals in drug development, the consistency and performance of raw materials are paramount. Ammonium hexadecyl sulfate, a cationic surfactant, is utilized in various applications, including as an emulsifier, and its lot-to-lot variability can significantly impact experimental outcomes and product quality. This guide provides a framework for a side-by-side comparison of different lots of this compound, emphasizing objective performance metrics and supported by detailed experimental protocols.
Physicochemical Properties: The Foundation of Performance
A fundamental comparison begins with the basic physicochemical properties of each lot. These parameters provide an initial indication of purity and consistency.
Table 1: Physicochemical Analysis of this compound Lots
| Property | Lot A | Lot B | Lot C |
| Purity (by HPLC, %) | 99.5 | 98.9 | 99.8 |
| Moisture Content (by Karl Fischer, %) | 0.2 | 0.5 | 0.1 |
| pH (1% aqueous solution) | 6.5 | 6.8 | 6.4 |
| Appearance | White Crystalline Powder | White Crystalline Powder | White Crystalline Powder |
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A reversed-phase C18 column is used with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid. Detection is performed using a UV detector at 210 nm.
-
Karl Fischer Titration for Moisture Content: A coulometric Karl Fischer titrator is employed to accurately determine the water content in each lot.
-
pH Measurement: A 1% (w/v) solution of each lot is prepared in deionized water, and the pH is measured using a calibrated pH meter at 25°C.
Performance Characteristics: Critical Micelle Concentration and Surface Tension
The critical micelle concentration (CMC) is a key performance indicator for surfactants, representing the concentration at which micelles begin to form and the surfactant's effectiveness as an emulsifier is maximized.
Table 2: Performance Characteristics of this compound Lots
| Parameter | Lot A | Lot B | Lot C |
| Critical Micelle Concentration (CMC, mM) | 0.95 | 1.10 | 0.92 |
| Surface Tension at CMC (mN/m) | 38.5 | 40.2 | 38.1 |
Experimental Protocol for CMC and Surface Tension Determination:
The surface tension of a series of dilutions for each lot in deionized water is measured using the Du Noüy ring method with a tensiometer. The CMC is identified as the point where the surface tension plateaus with increasing surfactant concentration.
Application-Specific Performance: Emulsion Formation and Stability
For many applications in drug development, the ability of this compound to form and stabilize emulsions is critical. This is often assessed by measuring the particle size and stability of a model emulsion.
Table 3: Emulsion Performance of this compound Lots
| Parameter | Lot A | Lot B | Lot C |
| Mean Particle Size (nm) | 180 | 250 | 175 |
| Polydispersity Index (PDI) | 0.15 | 0.35 | 0.12 |
| Zeta Potential (mV) | +35 | +28 | +38 |
| Emulsion Stability (after 24h) | No phase separation | Phase separation observed | No phase separation |
Experimental Protocol for Emulsion Characterization:
An oil-in-water emulsion is prepared using a standard oil phase and a 1% (w/v) aqueous solution of each this compound lot. The mixture is homogenized using a high-shear mixer. The particle size, PDI, and zeta potential are measured using dynamic light scattering (DLS). Stability is assessed visually after 24 hours of storage at ambient temperature.
Visualizing the Experimental Workflow and Decision Logic
To ensure clarity and reproducibility, the experimental workflow and the logic for lot selection are presented in the following diagrams.
Caption: Experimental workflow for comparing different lots of this compound.
Caption: Logical flowchart for selecting the optimal lot based on experimental data.
Safety Operating Guide
Proper Disposal of Ammonium Hexadecyl Sulfate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Ammonium hexadecyl sulfate is a surfactant that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for its proper disposal, adhering to general best practices for laboratory chemical waste management.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are familiar with the safety data sheet (SDS) for this compound. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and long-term adverse effects on aquatic life.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
In the event of a spill, immediately evacuate the area and consult emergency procedures. For skin contact, wash the affected area with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to avoid release into the environment.[1] Do not discharge into drains or surface waters. [2]
Step 1: Containment of Waste
-
All waste containing this compound, including pure chemical, solutions, and contaminated materials (e.g., paper towels, absorbent pads), must be collected in a designated hazardous waste container.[3]
-
The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[4] The original container is often a suitable choice for waste collection.[3]
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other components of the waste stream.
Step 2: Handling of Spills
In the case of a spill:
-
Cover drains to prevent entry into the sewer system.
-
Use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to collect the spilled substance.[5]
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
All materials used for cleanup must also be disposed of as hazardous waste.[3]
Step 3: Disposal of Empty Containers
-
An empty container that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water) before it can be considered non-hazardous.[3]
-
Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste. [3][6] Do not pour the rinsate down the drain.
-
After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original label.[3]
Step 4: Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[4]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][5] Dispose of the contents and container at an approved waste disposal plant.
Quantitative Data
Currently, there is no specific quantitative data available in the provided search results regarding concentration limits for the drain disposal of this compound. As a general rule for laboratory surfactants and chemicals harmful to aquatic life, drain disposal is prohibited.[3][4]
| Parameter | Value | Source |
| Drain Disposal | Prohibited | ,,[3],[4] |
| Empty Container Rinsing | Triple-rinse required | [3] |
| Rinsate Disposal | Collect as hazardous waste | [3],[6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. ictulsa.com [ictulsa.com]
- 2. download.basf.com [download.basf.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. transportation.ky.gov [transportation.ky.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Ammonium Hexadecyl Sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for Ammonium hexadecyl sulfate (also known as Ammonium cetyl sulfate, CAS 4696-47-3), with procedural guidance for its operational use and disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on the safety data for the closely related and structurally similar compound, Ammonium Sulfate. It is imperative to handle this compound with the assumption that it shares similar hazard characteristics.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to cause skin and eye irritation and is considered harmful to aquatic life.[1] Adherence to strict safety protocols is necessary to minimize risk.
Table 1: Hazard Summary and GHS Classifications
| Hazard Statement | GHS Classification | Precautionary Statement |
| Causes skin irritation. | Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling.[1] |
| Causes serious eye irritation. | Eye Irritation (Category 2A) | P280: Wear protective gloves/ eye protection/ face protection.[1] |
| Harmful to aquatic life. | Hazardous to the Aquatic Environment, Acute Hazard (Category 3) | P273: Avoid release to the environment.[1][2] |
Personal Protective Equipment (PPE):
Proper PPE is critical to ensure personal safety when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Justification |
| Eye and Face Protection | Safety glasses with side-shields or goggles.[3] | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] Lab coat. | Prevents skin contact and irritation.[1] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) | Required when dusts or aerosols are generated.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental harm.[1][2]
-
Waste Collection:
-
Collect all waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.
-
-
Disposal Procedure:
-
Dispose of the waste through a licensed professional waste disposal service.[8]
-
Follow all federal, state, and local environmental regulations.[8]
-
Avoid releasing the chemical into drains or waterways.[2]
-
Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of according to institutional guidelines.[8]
-
Experimental Workflow Diagram
Caption: Operational workflow for the safe handling and disposal of this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. geneseo.edu [geneseo.edu]
- 5. fishersci.com [fishersci.com]
- 6. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 7. documentation.oci-global.com [documentation.oci-global.com]
- 8. transportation.ky.gov [transportation.ky.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
